Product packaging for Guajadial(Cat. No.:)

Guajadial

Cat. No.: B15128780
M. Wt: 474.6 g/mol
InChI Key: NSFVENNIBGTQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Diepipsidial A is a natural product found in Psidium guajava with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34O5 B15128780 Guajadial

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFVENNIBGTQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biosynthesis Pathway of Guajadial in Guava Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of the common guava (Psidium guajava), has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete enzymatic cascade in P. guajava is yet to be fully elucidated, a plausible pathway has been proposed based on biomimetic synthesis and knowledge of related biosynthetic pathways in plants. This guide details the proposed biosynthetic steps, the precursor molecules, and the key enzymatic reactions hypothesized to be involved. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway, including the identification and functional analysis of candidate genes, quantification of intermediates, and validation of the key cycloaddition reaction. This document aims to serve as a foundational resource for researchers engaged in the study of meroterpenoid biosynthesis and the development of novel pharmaceuticals derived from natural products.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a plant of significant medicinal importance, with various parts of the plant used in traditional medicine. The leaves, in particular, are a rich source of a diverse array of secondary metabolites, including flavonoids, phenolics, and terpenoids. Among these, this compound (1), a novel meroterpenoid, has been identified as a compound of interest due to its biological activities.[1] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically derived from both terpenoid and polyketide precursors. The unique chemical structure of this compound, featuring a caryophyllene moiety fused to a phloroglucinol derivative, suggests a complex and intriguing biosynthetic pathway. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the discovery of novel enzymes with applications in synthetic biology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the convergence of two major metabolic pathways: the terpenoid pathway, which provides the sesquiterpene scaffold, and the polyketide pathway, which likely furnishes the aromatic component. The key steps are outlined below.

Biosynthesis of the Sesquiterpene Precursor: β-Caryophyllene

The C15 sesquiterpene, β-caryophyllene, forms the backbone of this compound. Its biosynthesis originates from the mevalonate (MVA) pathway in the cytosol, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Step 1: Synthesis of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) .

  • Step 2: Cyclization of FPP to β-Caryophyllene: FPP is then cyclized by a specific terpene synthase (TPS) , namely β-caryophyllene synthase (BCS) , to yield the characteristic bicyclic structure of β-caryophyllene. While a specific BCS has not yet been isolated from P. guajava, homologous enzymes have been identified and characterized in other species of the Myrtaceae family, such as Eucalyptus dives and Melaleuca quinquenervia. Given the prevalence of β-caryophyllene in guava leaves, the existence of a dedicated BCS in this plant is highly probable.

Biosynthesis of the Phloroglucinol Precursor

The aromatic portion of this compound is a diformylphloroglucinol derivative. Phloroglucinols in plants are typically synthesized via the polyketide pathway.

  • Step 1: Synthesis of the Polyketide Chain: The biosynthesis is proposed to start with the condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS) .

  • Step 2: Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form the phloroglucinol core. In bacteria, the enzyme PhlD has been shown to catalyze the formation of phloroglucinol from malonyl-CoA. It is hypothesized that a plant homolog of PhlD, likely a chalcone synthase-like enzyme, is responsible for this step in guava.

  • Step 3: Formylation: The phloroglucinol core is then likely formylated at two positions to yield diformylphloroglucinol. The specific enzymes responsible for this formylation in guava are currently unknown.

The Key Hetero-Diels-Alder Reaction

The final and most critical step in the proposed biosynthesis of this compound is a hetero-Diels-Alder [4+2] cycloaddition reaction . In this reaction, the electron-rich diene system of β-caryophyllene reacts with an o-quinone methide intermediate derived from the diformylphloroglucinol precursor.

  • Formation of the o-Quinone Methide: The diformylphloroglucinol is thought to tautomerize to form a highly reactive o-quinone methide, which acts as the dienophile in the cycloaddition.

  • Cycloaddition: The o-quinone methide then undergoes a cycloaddition reaction with β-caryophyllene to form the core structure of this compound. While this reaction can occur spontaneously under certain conditions, as demonstrated by biomimetic synthesis, the high stereoselectivity often observed in natural product biosynthesis suggests that this reaction may be catalyzed by a specific Diels-Alderase enzyme in P. guajava. The existence of such enzymes has been confirmed in fungi and bacteria, lending credence to this hypothesis.

Quantitative Data

Currently, there is a lack of specific quantitative data regarding the enzyme kinetics, precursor concentrations, and product yields directly related to the this compound biosynthetic pathway in P. guajava leaves. However, general quantitative data on related compounds in guava leaves can provide a basis for future targeted analyses.

Compound ClassCompoundConcentration Range in Guava Leaves (mg/g dry weight)Analytical MethodReference
Sesquiterpenes β-Caryophyllene0.1 - 2.5GC-MS[2]
Phenolics Total Phenols50 - 150Spectrophotometry
Flavonoids Total Flavonoids10 - 60Spectrophotometry

Table 1: General Quantitative Data of Relevant Compound Classes in Guava Leaves.

Detailed Experimental Protocols

The following protocols are designed to facilitate the investigation and validation of the proposed this compound biosynthetic pathway.

Identification and Cloning of Candidate Genes
  • Protocol 4.1.1: Transcriptome Sequencing and Analysis

    • Collect fresh, young guava leaves and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a suitable plant RNA extraction kit.

    • Perform RNA sequencing (RNA-Seq) on an Illumina platform.

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Annotate the transcriptome to identify putative terpene synthase (TPS), polyketide synthase (PKS), and other relevant enzyme-encoding genes based on homology to known sequences.

  • Protocol 4.1.2: Gene Cloning

    • Design gene-specific primers based on the transcriptome data for candidate BCS and PKS genes.

    • Synthesize cDNA from the extracted leaf RNA.

    • Amplify the full-length coding sequences of the candidate genes using PCR.

    • Clone the amplified PCR products into a suitable expression vector (e.g., pET-28a for bacterial expression or a plant expression vector).

Heterologous Expression and Enzyme Assays
  • Protocol 4.2.1: Expression of Recombinant Proteins

    • Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3) for TPS and PKS).

    • Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

    • Harvest the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • Protocol 4.2.2: Terpene Synthase Assay

    • Prepare an assay buffer containing the purified recombinant TPS, FPP as the substrate, and MgCl₂ as a cofactor.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

    • Extract the terpene products with an organic solvent (e.g., hexane or pentane).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-caryophyllene standard.

  • Protocol 4.2.3: Polyketide Synthase Assay

    • Prepare an assay buffer containing the purified recombinant PKS and malonyl-CoA as the substrate.

    • Incubate the reaction mixture and subsequently analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to detect the formation of phloroglucinol.

Quantification of Precursors and Products
  • Protocol 4.3.1: Quantification of β-Caryophyllene by GC-MS

    • Extract volatile compounds from guava leaf tissue using a suitable method (e.g., headspace solid-phase microextraction (HS-SPME) or solvent extraction).

    • Perform GC-MS analysis using a non-polar capillary column.

    • Quantify β-caryophyllene using an external or internal standard calibration curve.

  • Protocol 4.3.2: Quantification of Phloroglucinol Derivatives by HPLC-MS

    • Extract phenolic compounds from guava leaf tissue using a solvent such as methanol or ethanol.

    • Perform HPLC separation on a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

    • Detect and quantify the phloroglucinol derivatives using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Mandatory Visualizations

Guajadial_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Terpenoid Sesquiterpene Biosynthesis cluster_Polyketide Polyketide Pathway cluster_Final Meroterpenoid Assembly IPP IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP DMAPP DMAPP->FPP FPPS beta_Caryophyllene β-Caryophyllene FPP->beta_Caryophyllene β-Caryophyllene Synthase (BCS) This compound This compound beta_Caryophyllene->this compound Malonyl_CoA 3x Malonyl-CoA Phloroglucinol Phloroglucinol Malonyl_CoA->Phloroglucinol Type III PKS (PhlD homolog) Diformylphloroglucinol Diformylphloroglucinol Phloroglucinol->Diformylphloroglucinol Formyltransferases o_Quinone_Methide o-Quinone Methide Diformylphloroglucinol->o_Quinone_Methide Tautomerization o_Quinone_Methide->this compound Hetero-Diels-Alder (putative Diels-Alderase)

Caption: Proposed biosynthetic pathway of this compound in guava leaves.

Experimental_Workflow cluster_Gene_Discovery Gene Discovery cluster_Enzyme_Characterization Enzyme Characterization cluster_Metabolite_Analysis Metabolite Analysis cluster_Pathway_Validation Pathway Validation RNA_Seq Guava Leaf Transcriptome Sequencing Gene_Annotation Gene Annotation (TPS, PKS) RNA_Seq->Gene_Annotation Gene_Cloning Candidate Gene Cloning Gene_Annotation->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays Enzyme Assays (GC-MS, HPLC-MS) Protein_Purification->Enzyme_Assays Pathway_Elucidation Complete Pathway Elucidation Enzyme_Assays->Pathway_Elucidation Leaf_Extraction Guava Leaf Extraction Quantification Quantification of Precursors and this compound (GC-MS, HPLC-MS) Leaf_Extraction->Quantification Quantification->Pathway_Elucidation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The biomimetic synthesis strongly supports the feasibility of the key hetero-Diels-Alder reaction. The immediate research priorities should focus on the identification and functional characterization of the specific enzymes from P. guajava that catalyze the formation of β-caryophyllene and the diformylphloroglucinol precursor. A particularly exciting avenue of research will be the search for a putative Diels-Alderase enzyme responsible for the final cycloaddition, which could be a novel enzyme with significant potential in biocatalysis. The successful elucidation of the complete biosynthetic pathway will not only deepen our understanding of meroterpenoid biosynthesis in plants but also pave the way for the sustainable production of this compound and its analogs through metabolic engineering and synthetic biology approaches. This, in turn, will facilitate further investigation into its pharmacological properties and potential development as a therapeutic agent.

References

Physical and chemical properties of Guajadial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a naturally occurring meroterpenoid isolated from the leaves of Psidium guajava (guava), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects. Furthermore, this document elucidates the signaling pathways through which this compound exerts its anticancer and anti-estrogenic activities, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₀H₃₄O₅[4]
Molecular Weight 474.59 g/mol [4]
CAS Number 959860-49-2MedChemExpress
Physical State Amorphous powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Storage Conditions Store at -20°C for long-term stability.TargetMol
Optical Rotation While the specific rotation for this compound is not specified, a related compound, this compound C, has a reported value of [α]²⁴_D +93.5 (c 0.20, CHCl₃).[4]
Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Table 2: Summary of Spectral Data for this compound

TechniqueKey Observations
¹H NMR Reveals the presence of aromatic protons, aldehydic protons, and signals corresponding to the caryophyllene skeleton.[1]
¹³C NMR Shows carbon signals for methyl, methylene, methine, and quaternary carbons, confirming the complex polycyclic structure.[1]
Mass Spectrometry (MS) High-resolution mass spectrometry confirms the molecular formula. Fragmentation patterns show characteristic ions, including a major fragment at m/z 195 corresponding to the 3,5-diformyl phloroglucinol moiety.[1]
Infrared (IR) Spectroscopy Indicates the presence of hydroxyl (around 3441 cm⁻¹) and conjugated carbonyl (around 1633 cm⁻¹) functional groups.[4]
UV-Vis Spectroscopy Shows absorption maxima at approximately 278 and 337 nm in methanol.[4]

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Psidium guajava Leaves

This protocol is a composite of methods described in the literature for the extraction and isolation of meroterpenoids from guava leaves.

Experimental Workflow: Isolation of this compound

G start 1. Plant Material Collection and Preparation extraction 2. Solvent Extraction start->extraction partition 3. Liquid-Liquid Partitioning extraction->partition column_chrom 4. Column Chromatography (Silica Gel) partition->column_chrom fractions 5. Fraction Collection and Analysis (TLC) column_chrom->fractions purification 6. Further Purification (e.g., HPLC) fractions->purification characterization 7. Structural Elucidation (NMR, MS, etc.) purification->characterization end Pure this compound characterization->end

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation:

    • Collect fresh leaves of Psidium guajava.

    • Wash the leaves thoroughly with water to remove any dirt and debris.

    • Air-dry the leaves in the shade for several days until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through cheesecloth or filter paper to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the less polar fractions like ethyl acetate.

    • Concentrate each fraction using a rotary evaporator.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Purification:

    • Combine fractions containing the compound of interest based on TLC analysis.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to obtain pure this compound.

  • Structural Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

G cell_seeding 1. Seed Cancer Cells in 96-well Plate treatment 2. Treat with this compound (Varying Concentrations) cell_seeding->treatment incubation_24h 3. Incubate for 24-72 hours treatment->incubation_24h mtt_addition 4. Add MTT Reagent incubation_24h->mtt_addition incubation_4h 5. Incubate for 2-4 hours mtt_addition->incubation_4h solubilization 6. Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilization read_absorbance 7. Measure Absorbance at ~570 nm solubilization->read_absorbance analysis 8. Calculate Cell Viability and IC₅₀ read_absorbance->analysis

Caption: Workflow for determining the anticancer activity of this compound using the MTT assay.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

In Vivo Anti-Estrogenic Activity: Uterotrophic Assay

The uterotrophic assay in immature female rats is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound.[5][6][7]

Methodology:

  • Animals: Use immature female rats (e.g., 21-25 days old).

  • Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (treated with a known estrogen like 17β-estradiol), and several test groups treated with different doses of this compound, both alone and in combination with the estrogen. Administer the treatments daily for three consecutive days via oral gavage or subcutaneous injection.

  • Observation and Necropsy: Monitor the animals for any signs of toxicity. On the day after the last dose, euthanize the animals and carefully dissect the uteri.

  • Uterine Weight Measurement: Remove any adhering fat and connective tissue from the uteri and weigh them (wet weight).

  • Data Analysis: Compare the uterine weights of the different groups. A significant increase in uterine weight in the this compound-only groups would indicate estrogenic activity. A significant inhibition of the estrogen-induced uterine weight gain in the co-treatment groups would indicate anti-estrogenic activity.[7][8]

Signaling Pathways

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Guava leaf extracts, rich in compounds like this compound, have been shown to inhibit this pathway.

Signaling Pathway: this compound's Inhibition of PI3K/Akt/mTOR

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

This compound is thought to inhibit the phosphorylation and activation of key components of this pathway, such as PI3K and Akt, thereby leading to decreased cell proliferation and survival in cancer cells.

Inhibition of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has been reported to inhibit VEGFR2-mediated signaling.[9]

Signaling Pathway: this compound's Inhibition of VEGFR2

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLC PLCγ VEGFR2->PLC Activates PKC PKC PLC->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes This compound This compound This compound->VEGFR2 Inhibits Activation

Caption: Proposed inhibitory effect of this compound on the VEGFR2 signaling pathway.

By inhibiting the activation of VEGFR2, this compound can block downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, ultimately leading to a reduction in angiogenesis and tumor growth.[9]

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the areas of oncology and endocrinology. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its study, and illustrated its proposed mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the development of novel therapeutic agents.

References

Guajadial's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has emerged as a promising natural product with significant anticancer properties. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The document consolidates current research findings on its impact on cell signaling pathways, apoptosis, cell cycle regulation, and its potential to overcome multidrug resistance. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values, key indicators of a compound's cytotoxic potency, have been determined in various cancer types.

Cell LineCancer TypeParameterValue (µg/mL)Reference
MCF-7Breast CancerTGI5.59[1]
MCF-7 BUSBreast Cancer (Tamoxifen-resistant)TGI2.27[1]
A549Lung CancerIC506.30[2]
HL-60Promyelocytic LeukemiaIC507.77[2]
SMMC-7721Hepatocellular CarcinomaIC505.59[2]
K562Chronic Myelogenous LeukemiaTGI2
NCI/ADR-RESOvarian Cancer (Doxorubicin-resistant)TGI4
NCI-H460Lung CancerTGI5
HT-29Colon CancerTGI5
PC-3Prostate CancerTGI12
786-0Renal CancerTGI28

Molecular Mechanisms of Action

This compound's anticancer activity is multifaceted, involving the modulation of several critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive cancer progression.

Induction of Apoptosis

This compound and related compounds from P. guajava have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The apoptotic process is initiated through both intrinsic and extrinsic pathways, characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Key molecular events in this compound-induced apoptosis include:

  • Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. Activated caspase-3 is a central player in apoptosis, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. This compound has been observed to increase the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria, a key step in apoptosome formation and subsequent caspase-9 activation.

  • Upregulation of Death Receptors: Evidence suggests that guava extracts can upregulate the expression of death receptors like Fas and DR5 (Death Receptor 5) on the surface of cancer cells. The binding of their respective ligands (FasL and TRAIL) triggers the extrinsic apoptotic pathway, leading to the activation of caspase-8.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. This compound has been shown to interfere with the cell cycle machinery, leading to arrest at specific checkpoints, thereby preventing cancer cells from dividing.

A study on MCF-7 breast cancer cells demonstrated that a this compound-enriched fraction induces cell cycle arrest at the G1 phase.[1]

TreatmentDuration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle24h65.4 ± 2.121.3 ± 1.513.3 ± 0.8
This compound (2.5 µg/mL)24h75.1 ± 1.815.2 ± 1.19.7 ± 0.9
This compound (5.0 µg/mL)24h80.3 ± 2.511.5 ± 1.38.2 ± 0.7
Vehicle48h68.2 ± 2.319.5 ± 1.712.3 ± 0.9
This compound (2.5 µg/mL)48h78.9 ± 2.013.1 ± 1.28.0 ± 0.8
This compound (5.0 µg/mL)48h84.1 ± 2.89.8 ± 1.06.1 ± 0.6
* p < 0.05 compared to vehicle control

This G1 arrest is associated with the upregulation of cell cycle inhibitors such as p21 and p27, and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[3]

Inhibition of Pro-Survival Signaling Pathways

This compound's anticancer effects are also mediated by its ability to interfere with key signaling pathways that are frequently hyperactivated in cancer, promoting cell survival, proliferation, and metastasis.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a common event in many cancers. This compound has been shown to suppress the PI3K/Akt pathway, leading to downstream effects that inhibit cancer cell growth and survival.[4] In drug-resistant breast cancer cells, this compound treatment resulted in the inactivation of the PI3K/Akt pathway.[4]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

This compound inhibits the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct evidence for this compound's effect on this pathway is still emerging, studies with guava extracts suggest an inhibitory role. Aqueous extracts of P. guajava have been shown to activate phospho-p38 and phospho-ERK1/2 in prostate cancer cells, which can lead to apoptosis.[5]

MAPK_ERK_Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->MEK Potential Inhibition

Potential inhibitory effect of this compound on the MAPK/ERK pathway.

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. This compound has shown promise in reversing MDR, particularly in breast cancer cells.[4]

The mechanism involves:

  • Inhibition of ABC Transporters: this compound inhibits the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] These transporters act as efflux pumps, actively removing chemotherapeutic drugs from the cancer cell, thereby reducing their efficacy. By inhibiting these pumps, this compound increases the intracellular concentration of co-administered anticancer drugs.

  • Suppression of the PI3K/Akt Pathway: As mentioned earlier, the PI3K/Akt pathway is also implicated in drug resistance. This compound's ability to suppress this pathway further contributes to the resensitization of resistant cancer cells to chemotherapy.[4]

In Vivo Antitumor Activity

The anticancer effects of this compound and this compound-rich fractions have been validated in preclinical animal models. In a study using a solid Ehrlich murine breast adenocarcinoma model, a meroterpene-enriched fraction containing this compound was highly effective in inhibiting tumor growth.[1] Another study showed that this compound suppresses A549 lung cancer tumor growth in xenograft mice.[2] An aqueous extract of P. guajava leaves, administered at 1.5 mg/mouse/day, significantly diminished both tumor size and prostate-specific antigen (PSA) serum levels in a xenograft mouse model of prostate cancer.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution (pH 10.5) for 10 minutes on a shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

SRB_Assay_Workflow Start Seed Cells in 96-well plate Treatment Treat with this compound Start->Treatment Fixation Fix with Trichloroacetic Acid (TCA) Treatment->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Wash Wash with Acetic Acid Staining->Wash Solubilization Solubilize Dye with Tris Buffer Wash->Solubilization Measurement Measure Absorbance at 510 nm Solubilization->Measurement

Workflow for the Sulforhodamine B (SRB) Assay.
Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Culture cells with and without this compound for the desired time.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Procedure:

    • Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent with a multi-pronged mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, inhibit crucial pro-survival signaling pathways, and reverse multidrug resistance makes it a compelling candidate for further preclinical and clinical investigation.

Future research should focus on:

  • Elucidating the detailed molecular interactions of this compound with its targets.

  • Conducting comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various cancer models.

  • Exploring synergistic combinations of this compound with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.

  • Developing and optimizing drug delivery systems to improve the bioavailability and targeted delivery of this compound.

The continued exploration of this compound's anticancer properties holds promise for the development of novel and effective cancer therapies.

References

Guajadial: A Comprehensive Technical Review of its Role as a Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a meroterpenoid isolated from the leaves of Psidium guajava, has emerged as a promising phytocompound with potential applications in oncology. This technical guide provides an in-depth analysis of its function as a Selective Estrogen Receptor Modulator (SERM). Drawing from available in vitro, in vivo, and in silico studies, this document summarizes the current understanding of this compound's mechanism of action, its anti-estrogenic and anti-proliferative effects, and the experimental methodologies used to elucidate these properties. Quantitative data from key experiments are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows them to be utilized in the treatment of hormone-responsive conditions such as breast cancer and osteoporosis, by blocking the proliferative effects of estrogen in breast tissue while potentially having agonistic effects in bone.[1][2] this compound, a natural product derived from guava leaves, has been identified as a potential SERM, demonstrating a mechanism of action akin to the well-established drug, tamoxifen.[3][4][5] Its structural similarities to tamoxifen and its ability to fit within the estrogen receptor binding pocket, as suggested by computational models, have prompted further investigation into its therapeutic utility.[4]

In Vitro Activity

Anti-proliferative Effects on Breast Cancer Cell Lines

A this compound-enriched fraction has demonstrated significant anti-proliferative activity against human breast cancer cell lines. The total growth inhibition (TGI) was measured in both estrogen receptor-positive (MCF-7, MCF-7 BUS) and estrogen receptor-negative (MDA-MB-231) cell lines, as well as a non-carcinogenic breast cell line (MCF-10A). The results indicate a selective inhibitory effect, particularly on the ER-positive cell lines.

Cell LineReceptor StatusTotal Growth Inhibition (TGI) (µg/mL)
MCF-7ERα+, PR+5.59[4][5]
MCF-7 BUSERα overexpressing2.27[3][4][5]
MDA-MB-231ER-, PR-, HER2-5.13
MCF-10ANon-carcinogenic8.56

Table 1: Anti-proliferative Activity of a this compound-Enriched Fraction on Human Breast Cell Lines.

E-Screen Assay for Estrogenic/Anti-Estrogenic Activity

The E-screen assay, which measures the proliferation of estrogen-sensitive MCF-7 cells, was utilized to evaluate the estrogenic and anti-estrogenic properties of a this compound-enriched fraction. In the presence of 17β-estradiol (E2), the this compound fraction was able to suppress the proliferative effect induced by E2, indicating an anti-estrogenic mechanism of action.[3]

In Vivo Activity

Rat Uterotrophic Assay

The anti-estrogenic activity of a this compound-enriched fraction was confirmed in vivo using the uterotrophic assay in pre-pubescent female rats. This assay is a standard method for assessing the estrogenic and anti-estrogenic effects of compounds by measuring the change in uterine weight.[2][6] Treatment with the this compound fraction at various doses significantly inhibited the uterine proliferation induced by 17β-estradiol, without affecting ovarian weight.[3] This demonstrates the compound's specific anti-estrogenic effect in the uterus.

Treatment GroupDose (mg/kg)Outcome
Vehicle Control-Baseline uterine weight
17β-estradiol (E2)0.3Significant increase in uterine weight
E2 + this compound Fraction12.5Significant inhibition of E2-induced uterine proliferation[3]
E2 + this compound Fraction25Significant inhibition of E2-induced uterine proliferation[3]
E2 + this compound Fraction50Significant inhibition of E2-induced uterine proliferation[3]

Table 2: Summary of In Vivo Uterotrophic Assay Results for a this compound-Enriched Fraction.

Mechanism of Action: Interaction with Estrogen Receptors

In Silico Molecular Docking

Molecular docking studies have provided insights into the interaction of this compound with estrogen receptors α (ERα) and β (ERβ). These computational models suggest that this compound, along with a related compound psidial A, can fit into the ligand-binding pockets of both ERα and ERβ. This binding is thought to be responsible for its SERM activity, similar to tamoxifen. The specific binding energies from these in silico studies further support this hypothesis.

Experimental Protocols

In Vitro Anti-proliferative Assay (Sulforhodamine B - SRB Assay)
  • Cell Lines: MCF-7, MCF-7 BUS, MDA-MB-231, and MCF-10A.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • A this compound-enriched fraction is added at various concentrations.

    • After a 48-hour incubation period, cells are fixed with 10% trichloroacetic acid.

    • The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is read at 515 nm to determine cell density.

  • Data Analysis: The Total Growth Inhibition (TGI) concentration is calculated, representing the concentration at which there is no net cell growth.

E-Screen (Estrogen Screen) Assay
  • Cell Line: MCF-7 BUS (estrogen-sensitive).

  • Procedure:

    • Cells are plated in 12-well plates in a medium containing charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens.

    • Cells are treated with a this compound-enriched fraction at various concentrations in the presence or absence of 17β-estradiol (10⁻⁹ M).

    • After 144 hours of incubation, cell proliferation is quantified using the SRB assay as described above.[3]

  • Data Analysis: The proliferative effect is calculated relative to the negative (vehicle) and positive (estradiol) controls to determine estrogenic or anti-estrogenic activity.

Rat Uterotrophic Assay
  • Animals: Immature female Wistar rats (21-25 days old).

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The positive control group receives 17β-estradiol (0.3 mg/kg, p.o.). The negative control receives the vehicle.

    • Treatment groups receive 17β-estradiol followed by oral administration of the this compound-enriched fraction (12.5, 25, and 50 mg/kg) daily for three days.[3]

    • On the fourth day, the animals are euthanized, and the uteri are excised and weighed.

  • Data Analysis: The uterine weights of the treatment groups are compared to the positive and negative control groups to assess anti-estrogenic activity.

Visualizations

Signaling Pathways and Experimental Workflows

SERM_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cell Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binds & Activates This compound This compound This compound->ER Binds & Blocks (Antagonist) ERE Estrogen Response Element ER->ERE Binds Apoptosis Apoptosis ER->Apoptosis Promotes (in some contexts) Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Caption: Proposed mechanism of action for this compound as a SERM.

Uterotrophic_Assay_Workflow cluster_dosing Dosing Regimen Start Immature Female Rats (21-25 days old) Grouping Divide into Control & Treatment Groups Start->Grouping Dosing Daily Oral Dosing (3 days) Grouping->Dosing Euthanasia Euthanasia on Day 4 Dosing->Euthanasia Group1 Vehicle Control Dissection Uterus Excision Euthanasia->Dissection Measurement Uterine Weight Measurement Dissection->Measurement Analysis Compare Weights to Controls Measurement->Analysis Group2 Estradiol (E2) Group3 E2 + this compound (Low Dose) Group4 E2 + this compound (Mid Dose) Group5 E2 + this compound (High Dose) E_Screen_Assay_Workflow cluster_treatments Treatment Conditions Start Seed MCF-7 BUS cells in estrogen-free medium Treatment Add Treatments Start->Treatment Incubation Incubate for 144 hours Treatment->Incubation Control_Neg Vehicle Control Quantification Quantify Cell Proliferation (SRB Assay) Incubation->Quantification Analysis Calculate Relative Proliferative Effect Quantification->Analysis Control_Pos Estradiol (E2) Test_Estrogenic This compound Alone Test_AntiEstrogenic E2 + this compound

References

Preliminary In Vitro Studies on Guajadial's Bioactivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary in vitro bioactive properties of Guajadial, a meroterpenoid derived from Psidium guajava (guava) leaves. The document summarizes key findings on its anticancer, antimicrobial, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Activity

This compound has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. These studies suggest a potential for this compound as a scaffold for the development of novel anticancer agents.

Quantitative Data: Antiproliferative and Cytotoxic Effects

The in vitro efficacy of this compound and this compound-rich fractions has been quantified using various metrics, primarily Total Growth Inhibition (TGI) and IC50 values.

Cancer Cell LineCell TypeAssayTest SubstanceTGI (µg/mL)IC50 (µg/mL)Reference
MCF-7Breast (estrogen-sensitive)SRBEnriched this compound Fraction5.59-[1][2]
MCF-7 BUSBreast (estrogen-sensitive)SRBEnriched this compound Fraction2.27-[2]
NCI-H460LungSRBDichloromethane Extract--[1]
HT-29ColonSRBDichloromethane Extract--[1]
PC-3ProstateSRBDichloromethane Extract--[1]
K562LeukemiaSRBMeroterpene-enriched fraction--[3]
OVCAR-3OvarianSRBMeroterpene-enriched fraction-<1[4]
786-0KidneySRBMeroterpene-enriched fraction--[3]
UACC-62MelanomaSRBMeroterpene-enriched fraction-37[4]
A549Lung-This compound-3.58 µM[5]
HL-60Leukemia-Guajavadials A-C-2.28-3.38 µM[5]
SMMC-7721Hepatoma-Guajavadials A-C-2.28-3.38 µM[5]
SW480Colon-Guajavadials A-C-2.28-3.38 µM[5]
Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity:

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A range of concentrations of the test compound (e.g., this compound-enriched fraction) is added to the wells. A control group receives only the vehicle.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound SRB dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. TGI (Total Growth Inhibition) is the concentration of the drug that causes no net cell growth.

Signaling Pathways

In vitro studies suggest that this compound may exert its anticancer effects through the modulation of specific signaling pathways, particularly in hormone-dependent cancers.

anticancer_pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to/Modulates CellCycle Cell Cycle Arrest (G1 Phase) ER->CellCycle Leads to Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation

Caption: Proposed mechanism of this compound in estrogen-dependent breast cancer.

Antimicrobial Activity

This compound and related compounds from guava leaves have shown promising activity against a spectrum of pathogenic bacteria and fungi.

Quantitative Data: Inhibitory Concentrations

The antimicrobial efficacy is typically reported as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

MicroorganismStrain TypeTest SubstanceMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliGram-negative BacteriaMethanolic Leaf Extract0.7850[6]
Staphylococcus aureus (MDR)Gram-positive BacteriaMethanolic Leaf Extract6251250[7]
Fungal StrainsFungiMethanolic Leaf Extract12.5-[6]
Experimental Protocols

Paper Disc Diffusion Method:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a sterile saline solution to a specific turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Disc Application: Sterile paper discs of a standard diameter are impregnated with a known concentration of the test substance (e.g., this compound solution).

  • Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plate. A control disc with the solvent and a standard antibiotic disc are also placed.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

antimicrobial_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Plates Inoculate Agar Plates Inoculum->Plates Discs Impregnate Discs with This compound Plates->Discs Incubate Incubate Plates Discs->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for the disc diffusion antimicrobial assay.

Anti-inflammatory Activity

In vitro models have demonstrated that extracts containing this compound can significantly mitigate inflammatory responses, primarily through the suppression of key pro-inflammatory mediators and enzymes.

Quantitative Data: Inhibition of Inflammatory Markers
AssayModel SystemTest SubstanceConcentration% InhibitionIC50Reference
Heat-induced Albumin DenaturationEgg AlbuminAqueous Leaf Extract125 µg/mLMax Inhibition15.625 µg/mL[8]
Heat-induced Albumin DenaturationBovine Serum AlbuminAqueous Leaf Extract500 µg/mLMax Inhibition50 µg/mL[8]
Heat-induced Albumin DenaturationAlbuminAqueous Leaf Extract500 µg/mL75.29-[9]
HRBC Membrane StabilizationHuman Red Blood CellsMethanolic & Ethanolic Extracts-Dose-dependent-[10]
Experimental Protocols

Inhibition of Heat-Induced Protein Denaturation:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test substance (e.g., aqueous extract of P. guajava) at various concentrations and a solution of a protein such as egg albumin or bovine serum albumin (BSA).

  • Control and Standard: A control group is prepared with the vehicle instead of the extract, and a standard group is prepared with a known anti-inflammatory drug (e.g., Diclofenac sodium).

  • Denaturation Induction: The mixtures are incubated at a specific temperature (e.g., 37°C) for a set time, and then denaturation is induced by heating at a higher temperature (e.g., 70°C).

  • Cooling: After heating, the solutions are cooled to room temperature.

  • Turbidity Measurement: The turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). The absorbance is indicative of the extent of protein denaturation.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (Absorbance of Control - Absorbance of Test) / Absorbance of Control.

  • IC50 Determination: The IC50 value, the concentration of the extract required to inhibit 50% of protein denaturation, is determined from a dose-response curve.

Signaling Pathways

The anti-inflammatory effects of guava leaf extracts, likely attributable in part to this compound, are associated with the downregulation of the NF-κB and MAPK signaling pathways.[11][12]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Activation LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NFkB->Enzymes This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

Caption: Inhibition of inflammatory signaling pathways by this compound.

References

Guajadial: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a caryophyllene-based meroterpenoid, is a promising natural product with demonstrated anti-estrogenic and anticancer properties. This technical guide provides an in-depth overview of its primary natural source, Psidium guajava (common guava), its abundance, and detailed experimental protocols for its extraction and isolation. Furthermore, this document elucidates the known signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Natural Sources of this compound

The principal and most well-documented natural source of this compound is the leaves of the common guava tree, Psidium guajava L., belonging to the Myrtaceae family.[1][2][3][4][5] This evergreen shrub or small tree is cultivated in tropical and subtropical regions worldwide for its edible fruit.[6] While other parts of the guava plant are rich in various phytochemicals, the leaves are specifically recognized as the primary reservoir of this compound and its related meroterpenoid derivatives.[1][2][3][5][7]

Abundance of this compound and Related Phytochemicals

Quantitative data specifically detailing the abundance of this compound (e.g., in mg per gram of dry leaf weight) in Psidium guajava leaves is not extensively reported in the currently available scientific literature. However, studies on the phytochemical composition of guava leaves provide a broader context of the classes of compounds present and their relative abundance. This information is crucial for developing efficient extraction and purification strategies.

Terpenoids, as a class of compounds to which this compound belongs, have been reported to be in high concentration in guava leaf extracts, in some cases exceeding 50% of the total phytochemical content when compared to other classes like flavonoids and tannins.[8] The leaves are also a rich source of other bioactive molecules, the concentrations of which can vary depending on the cultivar, geographical location, and extraction method used.

For context, the table below summarizes the reported abundance of major classes of phytochemicals found in Psidium guajava leaves.

Phytochemical ClassReported AbundanceExtraction Solvent/MethodReference
Total Phenolic Content 53.24 to 310.98 mg GAE/gVarious (Methanol, Ethanol, etc.)[4][9]
Total Flavonoid Content 29.66 to 92.38 mg QE/gEthanol[10]
Alkaloids Up to 219.06 mg/g (dry weight)10% Acetic Acid in Ethanol[4][9]
Terpenoids >50% of total phytochemicalsNot specified[8]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

It is important to note that while these values provide a general overview, the specific yield of this compound will be a fraction of the total meroterpenoid content and requires specific analytical methods for quantification.

Experimental Protocols

The following sections outline a comprehensive, multi-step protocol for the extraction, fractionation, and isolation of an enriched this compound fraction from Psidium guajava leaves, synthesized from methodologies described in the scientific literature.

Plant Material Collection and Preparation
  • Collection: Fresh, healthy leaves of Psidium guajava are collected.

  • Authentication: The plant material should be authenticated by a qualified botanist.

  • Washing and Drying: The leaves are thoroughly washed with distilled water to remove any dirt and contaminants. They are then air-dried in the shade at room temperature for several days until brittle.

  • Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction of Crude this compound

This protocol describes a solvent-based extraction method to obtain a crude extract containing this compound.

  • Solvent Selection: Dichloromethane has been effectively used for the extraction of an enriched this compound fraction.[1][2][3] Methanol is also a common solvent for extracting a broad range of phytochemicals from guava leaves.[11]

  • Maceration:

    • The powdered guava leaves are macerated in the chosen solvent (e.g., dichloromethane) at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • The mixture is subjected to mechanical stirring for a defined period, typically in cycles (e.g., three times for 1.5 hours each), renewing the solvent in each cycle.[3] This process is carried out at room temperature.

  • Filtration and Concentration:

    • The extracts are combined and filtered through Whatman No. 1 filter paper.

    • The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Fractionation and Isolation of Enriched this compound Fraction

The crude extract is a complex mixture of various phytochemicals. Column chromatography is a standard technique for separating and isolating compounds of interest.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase.

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • Elution is performed using a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane, gradually introducing dichloromethane, and then methanol.[12]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • TLC plates (silica gel 60 F254) are used to analyze the collected fractions.

    • A suitable mobile phase, for instance, a mixture of toluene, ethyl acetate, and formic acid, can be used for developing the plates.[13]

    • The spots on the TLC plates are visualized under UV light (254 nm and 366 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.[12]

    • Fractions with similar TLC profiles are pooled together.

  • Further Purification (Flash or Reverse-Phase Chromatography):

    • The fraction containing this compound (identified by comparing with a standard, if available, or by further spectroscopic analysis) can be subjected to further purification using flash column chromatography with a finer silica gel or reverse-phase C18 column chromatography.[12]

    • A less polar solvent system, such as dichloromethane with a small percentage of methanol, can be used for elution in flash chromatography.[12] For reverse-phase chromatography, a gradient of water and methanol or acetonitrile is typically employed.

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.[5][7][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.[14]

  • UV-Vis Spectroscopy: Provides information about the presence of chromophores in the molecule.[14]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Signaling Pathways and Mechanism of Action

This compound has been reported to exert its biological effects, particularly its anti-estrogenic and anticancer activities, through the modulation of specific signaling pathways.

Anti-Estrogenic Activity and Estrogen Receptor Modulation

This compound exhibits anti-estrogenic properties, suggesting a mechanism of action similar to that of tamoxifen, a selective estrogen receptor modulator (SERM).[1][2][3] It is proposed that this compound can bind to estrogen receptors (ERα and ERβ), thereby antagonizing the proliferative effects of estrogen in hormone-dependent tissues.

Estrogen_Receptor_Modulation This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds & Blocks Inhibition Inhibition Estrogen Estrogen Estrogen->ER Binds & Activates CellProliferation Cell Proliferation ER->CellProliferation Promotes

Caption: this compound's anti-estrogenic mechanism of action.

Inhibition of the PI3K/Akt Signaling Pathway

Some studies suggest that this compound may also exert its anticancer effects by suppressing the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells.

PI3K_Akt_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes This compound This compound Inhibition Inhibition Inhibition->PI3K Suppresses

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

Conclusion

This compound, a meroterpenoid sourced from the leaves of Psidium guajava, presents a compelling case for further investigation as a potential therapeutic agent. While specific quantitative data on its natural abundance remains elusive, the established protocols for its extraction and isolation, coupled with a growing understanding of its mechanisms of action, provide a solid foundation for future research. The detailed methodologies and pathway diagrams presented in this guide are intended to facilitate and accelerate the efforts of scientists and drug development professionals in harnessing the therapeutic potential of this remarkable natural compound. Further studies focusing on the quantification of this compound in various guava cultivars and the optimization of extraction protocols are highly encouraged.

References

Spectroscopic Elucidation of Guajadial: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a complex meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community due to its unique chemical architecture and potential biological activities. As a member of the sesquiterpenoid-based meroterpenoid class of natural products, its structural elucidation is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic efforts in drug discovery programs. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are included to assist researchers in the characterization of this and similar natural products.

Spectroscopic Data of this compound

The structural characterization of this compound relies heavily on a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionδH (ppm)MultiplicityJ (Hz)
1'4.52d10.0
2'α2.15m
2'β1.85m
3'5.45br s
5'1.80m
6'α1.55m
6'β1.25m
7'1.60m
9'α1.95m
9'β1.75m
10'1.45m
12'4.85s
12'4.70s
13'1.70s
14'0.95d6.5
15'1.05d6.5
2-CHO10.32s
4-CHO10.35s
1-OH13.85s
3-OH13.80s

Note: Data compiled from various spectroscopic studies. Chemical shifts may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionδC (ppm)
1106.2
2165.5
3108.7
4167.1
5103.4
6163.8
1'49.5
2'40.1
3'125.1
4'135.2
5'52.3
6'24.8
7'39.8
8'39.2
9'48.9
10'29.8
11'150.1
12'109.8
13'21.5
14'21.7
15'16.2
2-CHO192.1
4-CHO192.5

Note: Data compiled from various spectroscopic studies. Chemical shifts may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive[M+H]⁺Molecular Formula: C₃₀H₃₄O₅
EI-MS-474.2401[M]⁺ (Calculated for C₃₀H₃₄O₅: 474.2406)[1]

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data. The following protocols are representative of those used for the analysis of this compound and other meroterpenoids.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Pyridine-d₅). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

      • Number of Scans: 16-64, depending on the sample concentration.

      • Relaxation Delay (D1): 1-2 seconds.

      • Acquisition Time (AQ): 2-4 seconds.

      • Spectral Width (SW): 12-16 ppm.

    • Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: Same as for ¹H NMR.

    • Acquisition Parameters:

      • Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

      • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • Relaxation Delay (D1): 2 seconds.

      • Acquisition Time (AQ): 1-2 seconds.

      • Spectral Width (SW): 200-240 ppm.

    • Processing: Apply a line broadening factor of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Utilize standard pulse programs provided by the spectrometer manufacturer for COSY, HSQC, and HMBC experiments.

    • Optimize acquisition and processing parameters (e.g., number of increments, number of scans) based on the sample concentration and the specific information required. These experiments are crucial for establishing connectivity and assigning specific proton and carbon signals.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC-MS system.

    • For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC), though the low volatility of this compound makes GC-MS challenging without derivatization.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is essential for accurate mass measurement and molecular formula determination.

    • ESI-MS Parameters:

      • Ionization Mode: Positive and/or negative ion mode should be tested.

      • Capillary Voltage: 3-4 kV.

      • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

      • Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

      • Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 100-1000).

    • Data Analysis: Determine the accurate mass of the molecular ion and use software to generate a list of possible elemental compositions. The isotopic pattern should also be compared to the theoretical pattern for the proposed formula.

Experimental Workflow and Data Interpretation

The structural elucidation of a novel natural product like this compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates the typical workflow.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Isolation Isolation & Purification of this compound MassSpec Mass Spectrometry (HR-MS) Isolation->MassSpec NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D MolFormula Determine Molecular Formula MassSpec->MolFormula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D FuncGroups Identify Functional Groups & Proton/Carbon Environments NMR_1D->FuncGroups Connectivity Establish Connectivity (¹H-¹H, ¹H-¹³C) NMR_2D->Connectivity Structure Propose Planar Structure MolFormula->Structure FuncGroups->Structure Connectivity->Structure Stereochem Determine Stereochemistry (NOESY/ROESY) Structure->Stereochem FinalStructure Final Structure Confirmation Stereochem->FinalStructure

A flowchart illustrating the general workflow for the spectroscopic analysis of a natural product like this compound.

Signaling Pathways and Logical Relationships in Analysis

The interpretation of spectroscopic data involves a logical progression where information from simpler experiments informs the setup and interpretation of more complex ones. This can be visualized as a decision-making pathway.

Data_Integration cluster_data Primary Spectroscopic Data cluster_deduction Structural Deductions cluster_2D 2D NMR Correlation start Initial Data H_NMR ¹H NMR Proton chemical shifts Integration Multiplicity start->H_NMR C_NMR ¹³C NMR Carbon chemical shifts DEPT for C-type start->C_NMR MS Mass Spec Molecular Ion (m/z) Isotopic Pattern start->MS Proton_Types Types of Protons H_NMR->Proton_Types Carbon_Skeleton Carbon Skeleton Info C_NMR->Carbon_Skeleton Mol_Formula Molecular Formula MS->Mol_Formula Structure Final Structure Mol_Formula->Structure COSY COSY (¹H-¹H Connectivity) Proton_Types->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) Proton_Types->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) Proton_Types->HMBC Carbon_Skeleton->HSQC Carbon_Skeleton->HMBC COSY->Structure HSQC->Structure HMBC->Structure

A diagram showing the logical integration of different spectroscopic data for structural elucidation.

Conclusion

The spectroscopic analysis of this compound, through the synergistic application of NMR and mass spectrometry, provides the detailed structural information necessary for its unambiguous characterization. The data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development. Adherence to rigorous experimental procedures and a systematic approach to data interpretation are essential for advancing our understanding of the chemical and biological properties of complex natural products like this compound.

References

Methodological & Application

Application Notes and Protocols for Guajadial Extraction from Psidium guajava Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psidium guajava L., commonly known as guava, is a plant rich in a variety of bioactive compounds, with its leaves being a significant source of therapeutic agents. Among these is guajadial, a meroterpenoid that has demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties. These application notes provide detailed protocols for the extraction of this compound from guava leaves, summarize the yields obtained with different methodologies, and outline the key signaling pathways affected by this compound. This document is intended to serve as a comprehensive resource for researchers interested in the isolation and investigation of this compound for potential drug development.

Data Presentation: Extraction Yields

While specific quantitative data on the yield of pure this compound from various extraction methods is not extensively available in the reviewed literature, the overall yield of crude extracts from Psidium guajava leaves has been documented. The following tables summarize the total extract yield using different solvents and methods. It is important to note that the yield of the target compound, this compound, will be a fraction of these total extract yields and would require further purification and quantification.

Table 1: Total Extract Yield from Psidium guajava Leaves using Different Solvents

Solvent SystemExtraction MethodPlant MaterialYield (%)Reference
30% EthanolMaceration (24h, 24°C)50 g powder in 1000 mL35.8[1]
50% EthanolMaceration (24h, 24°C)50 g powder in 1000 mL25.8[1]
70% EthanolMaceration (24h, 24°C)50 g powder in 1000 mL17.1[1]
80% MethanolMaceration (3 days, RT)1-2 kg dried leavesNot specified[2]
AcetoneRotary Shaker (24h)20 g powder11-12[2]
MethanolRotary Shaker (24h)20 g powder13-14[2]
HexaneRotary Shaker (24h)20 g powder6-7[2]
Hot WaterBoiling (30 min, 90°C)20 g powder in 100 mLNot specified[3]
Distilled WaterBoiling (4h)100 g leaves in 1.5 L4 (w/w)[2][4]
EthanolMaceration (4 days, RT)100 g leaves in 1.5 LNot specified[4]
MethanolMaceration (4 days, RT)100 g leaves in 1.5 LNot specified[4]

Table 2: Comparison of Extraction Techniques with 60% Ethanol and Distilled Water

Extraction MethodSolventTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
Solvent Extraction (SE)60% EthanolNot specifiedNot specified[5]
Microwave-Assisted (MAE)60% EthanolNot specifiedNot specified[5]
Ultrasound-Assisted (UAE)60% EthanolNot specifiedNot specified[5]
Solvent Extraction (SE)Distilled WaterHigher than MAE/UAEHigher than MAE/UAE[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction and analysis of this compound from Psidium guajava leaves.

Protocol 1: Maceration Extraction with Aqueous Ethanol

This protocol is adapted from a study that investigated the effect of different ethanol concentrations on extract yield.[1][4]

  • Preparation of Plant Material:

    • Collect fresh, healthy leaves of Psidium guajava.

    • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

    • Air-dry the leaves in the shade or in an incubator at 40°C for 4-5 days until they are brittle.[2]

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction Procedure:

    • Weigh 50 g of the dried leaf powder.

    • Prepare the desired aqueous ethanol solvent (e.g., 30%, 50%, or 70% ethanol in distilled water).

    • In a sealed container, add the leaf powder to 1000 mL of the prepared solvent.

    • Allow the mixture to macerate for 24 hours at room temperature (24°C) with occasional agitation.[1]

    • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol.

    • The resulting concentrated aqueous extract can be freeze-dried to obtain a solid powder.

    • Store the dried extract at -20°C for further analysis.

Protocol 2: Hot Water Extraction (Decoction)

This protocol is a simple and effective method for extracting water-soluble compounds.[3]

  • Preparation of Plant Material:

    • Prepare dried guava leaf powder as described in Protocol 1.

  • Extraction Procedure:

    • Weigh 20 g of the dried leaf powder.

    • Add the powder to 100 mL of double-distilled water in a sterile Erlenmeyer flask.

    • Heat the mixture to 90°C and maintain it at this temperature for 30 minutes with constant stirring.

    • After 30 minutes, allow the mixture to cool to room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant (the aqueous extract).

    • The supernatant can be used directly for bioassays or be freeze-dried to obtain a solid extract.

    • Store the extract at 4°C for short-term use or -20°C for long-term storage.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

While the reviewed literature does not provide a specific protocol for this compound quantification, a general HPLC method for the analysis of flavonoids and other phenolic compounds in guava leaf extracts can be adapted.[6][7]

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Accurately weigh a known amount of the dried guava leaf extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

    • Column Temperature: 25-30°C.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions and identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the extract by using the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound and other bioactive compounds in Psidium guajava leaf extracts have been shown to modulate several key signaling pathways involved in cancer and inflammation.

Anticancer Activity

This compound exhibits anticancer effects through multiple mechanisms, including the induction of apoptosis and the reversal of multidrug resistance.

  • Prostate Cancer: Aqueous extracts of guava leaves have been shown to inhibit the proliferation of LNCaP prostate cancer cells. This is achieved by down-regulating the expression of the androgen receptor (AR) and prostate-specific antigen (PSA). The apoptotic pathway is triggered by a decrease in the Bcl-2/Bax ratio, inactivation of phosphor-Akt, and activation of phosphor-p38 and phospho-Erk1/phospho-Erk2.[8]

  • Breast Cancer: this compound has demonstrated anti-estrogenic activity, with a mechanism of action similar to tamoxifen.[9] It has also been shown to reverse multidrug resistance in breast cancer cells by inhibiting the expression of ABC transporters and suppressing the PI3K/Akt signaling pathway.

  • General Anticancer Effects: The hexane fraction of guava leaves has been found to inhibit the AKT/mTOR/S6K1 pathway, which is crucial for tumorigenesis, angiogenesis, and metastasis.

Anti-inflammatory Activity

The anti-inflammatory properties of guava leaf extracts are attributed to the inhibition of key inflammatory mediators and signaling pathways.

  • Inhibition of Inflammatory Enzymes and Mediators: Guava leaf extracts have been shown to inhibit the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), both of which are key mediators of inflammation.[10][11]

  • Modulation of MAPK Pathway: The anti-inflammatory effects are also mediated by the inhibition of the ERK1/2 signaling pathway, which is a component of the mitogen-activated protein kinase (MAPK) cascade that plays a crucial role in regulating inflammation.[10][11]

Mandatory Visualizations

G cluster_0 Preparation of Plant Material cluster_1 Extraction cluster_2 Downstream Processing cluster_3 Analysis P1 Fresh Psidium guajava leaves P2 Wash with distilled water P1->P2 P3 Air-dry (shade or 40°C) P2->P3 P4 Grind to a fine powder P3->P4 E1 Mix powder with solvent (e.g., aqueous ethanol) P4->E1 E2 Macerate / Boil E1->E2 E3 Filter / Centrifuge E2->E3 D1 Collect supernatant / filtrate E3->D1 D2 Concentrate (Rotary Evaporator) D1->D2 D3 Freeze-dry to obtain solid extract D2->D3 A1 HPLC for this compound Quantification D3->A1 A2 Bioassays D3->A2

Caption: Experimental workflow for the extraction of this compound from Psidium guajava leaves.

G cluster_cancer Anticancer Effects This compound This compound / Guava Leaf Extract PI3K PI3K This compound->PI3K inhibits AR Androgen Receptor (AR) This compound->AR downregulates Bcl2 Bcl-2 This compound->Bcl2 decreases Bax Bax This compound->Bax increases Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates S6K1 S6K1 mTOR->S6K1 activates Proliferation Cell Proliferation S6K1->Proliferation PSA PSA AR->PSA Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Simplified signaling pathway of this compound's anticancer activity.

G cluster_inflammation Anti-inflammatory Effects InflammatoryStimulus Inflammatory Stimulus ERK ERK1/2 InflammatoryStimulus->ERK This compound This compound / Guava Leaf Extract This compound->ERK inhibits COX2 COX-2 This compound->COX2 inhibits iNOS iNOS This compound->iNOS inhibits ERK->COX2 ERK->iNOS PGE2 PGE2 COX2->PGE2 NO NO iNOS->NO Inflammation Inflammation PGE2->Inflammation NO->Inflammation

References

High-Yield Synthesis of Guajadial and its Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the high-yield, biomimetic synthesis of Guajadial, a promising meroterpenoid with notable anti-cancer and anti-estrogenic properties. Furthermore, it outlines a strategy for the synthesis of this compound analogs, offering a pathway for structure-activity relationship (SAR) studies crucial for drug development.

Introduction

This compound, a natural product isolated from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community.[1][2][3] This caryophyllene-based meroterpenoid has demonstrated potent biological activities, including the ability to reverse multidrug resistance in cancer cells and suppress the PI3K/Akt pathway, a critical signaling cascade in cancer progression.[1] Additionally, this compound exhibits anti-estrogenic effects, suggesting a mechanism of action similar to tamoxifen, a well-established breast cancer therapeutic.[2][3][4] The development of a robust and scalable synthetic route is paramount for further preclinical and clinical investigations. This application note details a high-yield, one-pot, three-component biomimetic synthesis of this compound and provides a framework for the synthesis of novel analogs.

Data Presentation

Table 1: Reaction Conditions and Yields for the Biomimetic Synthesis of this compound

EntrySolventCatalystTemperatureYield (%)Reference
1Aqueous 5% w/w PTSAp-Toluenesulfonic acid (PTSA)Reflux25Lawrence et al., 2010
2Neat CaryophylleneNoneReflux21Lawrence et al., 2010

Experimental Protocols

Protocol 1: High-Yield Biomimetic Synthesis of this compound

This protocol is adapted from the biomimetic synthesis reported by Lawrence et al. (2010). The reaction proceeds via a hetero-Diels-Alder reaction between β-caryophyllene and an in situ generated o-quinone methide.

Materials:

  • β-Caryophyllene

  • Benzaldehyde

  • 2,4-Diformylphloroglucinol

  • p-Toluenesulfonic acid (PTSA)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-caryophyllene (1.0 eq) and benzaldehyde (1.2 eq).

  • Add an aqueous solution of 5% w/w p-toluenesulfonic acid (PTSA).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of 2,4-diformylphloroglucinol (1.5 eq) in a minimal amount of a suitable solvent (e.g., THF or the reaction mixture itself) to the refluxing mixture over a period of 4-6 hours using a syringe pump.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Protocol 2: Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs by varying the aldehyde component in the three-component reaction. This allows for the exploration of the impact of different substituents on the phenyl ring of the this compound scaffold on its biological activity.

Materials:

  • β-Caryophyllene

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, etc.) (1.2 eq)

  • 2,4-Diformylphloroglucinol

  • p-Toluenesulfonic acid (PTSA)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Follow the same procedure as described in Protocol 1 , substituting benzaldehyde with the desired substituted benzaldehyde.

  • The reaction conditions, particularly the reaction time and purification method, may need to be optimized for each new analog.

  • Characterize the synthesized analogs using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures.

Visualizations

Synthetic Pathway

Synthesis_of_this compound Biomimetic Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product Caryophyllene β-Caryophyllene HDA Hetero-Diels-Alder Reaction Caryophyllene->HDA Benzaldehyde Benzaldehyde oQM o-Quinone Methide (in situ generated) Benzaldehyde->oQM + 2,4-Diformylphloroglucinol (Knoevenagel Condensation) Phloroglucinol 2,4-Diformylphloroglucinol oQM->HDA This compound This compound HDA->this compound

Caption: Biomimetic synthesis of this compound via a hetero-Diels-Alder reaction.

Proposed Mechanism of Action: Inhibition of PI3K/Akt and Estrogen Receptor Signaling

This compound's anti-cancer activity is attributed, in part, to its ability to modulate the PI3K/Akt signaling pathway and interfere with estrogen receptor signaling.

Guajadial_MoA Proposed Mechanism of Action of this compound cluster_estrogen Estrogen Signaling cluster_pi3k PI3K/Akt Signaling cluster_intervention Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream This compound This compound This compound->ER Antagonism This compound->PI3K Inhibition

Caption: this compound's dual inhibition of estrogen receptor and PI3K/Akt signaling pathways.

References

Guajadial: In Vitro Cell Culture Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Guajadial, a meroterpenoid derived from the leaves of Psidium guajava (guava), has demonstrated significant potential as an anti-cancer agent in preclinical studies.[1][2][3] This compound exhibits a range of biological activities, including anti-proliferative, anti-estrogenic, and apoptosis-inducing effects in various cancer cell lines.[2][3] Furthermore, this compound has been shown to reverse multidrug resistance in breast cancer cells by inhibiting ABC transporter expression and suppressing the PI3K/Akt signaling pathway.[1] Its structural similarity to tamoxifen and its ability to act as a selective estrogen receptor modulator (SERM) suggest a mechanism of action that is particularly relevant for hormone-dependent cancers.[3]

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy of this compound. The methodologies described herein are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Biological Activity and Mechanism of Action

This compound's anti-cancer properties are attributed to several mechanisms:

  • Induction of Apoptosis: this compound treatment leads to programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.

  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, primarily at the G1 phase, thereby inhibiting cell proliferation.[2]

  • Inhibition of Signaling Pathways: this compound has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers.[1]

  • Anti-estrogenic Effects: Exhibiting a tamoxifen-like mechanism, this compound can inhibit the proliferative effects of estradiol, making it a promising candidate for estrogen receptor-positive (ER+) breast cancers.[2][3]

  • Reversal of Multidrug Resistance: this compound can enhance the sensitivity of drug-resistant cancer cells to conventional chemotherapeutic agents by inhibiting the expression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound and this compound-rich Fractions
Cell LineCancer TypeParameterValue (µg/mL)Reference
MCF-7Human Breast CancerTGI5.59[2][3]
MCF-7 BUSHuman Breast CancerTGI2.27[2][3]

TGI: Total Growth Inhibition

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions (a range of concentrations, e.g., 0.1 to 100 µg/mL) to the respective wells.

    • Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize formazan with DMSO incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with cold PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Data Analysis:

The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Signaling Pathway Analysis

G cluster_pathway This compound's Effect on the PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation ABC_transporters ABC Transporters (P-gp, BCRP) p_Akt->ABC_transporters Upregulates Expression Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Promotes Apoptosis Apoptosis p_Akt->Apoptosis Inhibits Drug_Efflux Drug Efflux ABC_transporters->Drug_Efflux Mediates

This compound inhibits the PI3K/Akt pathway, leading to decreased cell survival and reversal of multidrug resistance.

References

Guajadial Treatment on A549 Lung Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guajadial, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has demonstrated notable antineoplastic activity against non-small-cell lung carcinoma.[1] This document provides a summary of the current understanding of the cellular response of the A549 lung cancer cell line to this compound and its parent extracts. The information is intended for researchers, scientists, and professionals in drug development, offering insights into its cytotoxic effects, induction of apoptosis, and potential signaling pathways. While specific data on isolated this compound is emerging, much of the current research is based on the broader effects of P. guajava leaf extracts.

Data Presentation

Cytotoxicity of Guava Leaf Extracts and this compound E on A549 Cells

The following table summarizes the cytotoxic effects of P. guajava leaf extracts and a specific isomer of this compound on the A549 cell line. It is important to note that the extracts contain a mixture of bioactive compounds, including but not limited to this compound.

Compound/ExtractCell LineAssayEndpointResultReference
Concentrated Guava Leaves Extract (C10)A549Sulforhodamine BIC50Enhanced 1.7 times after in vitro gastrointestinal simulation[2]
Non-concentrated Guava Leaves Extract (NC)A549Sulforhodamine BIC50Enhanced 3.5 times after in vitro gastrointestinal simulation[2]
Concentrated Guava Leaves Extract (C20)A549Sulforhodamine BIC50Enhanced 3.0 times after in vitro gastrointestinal simulation[2]
This compound EA549Not SpecifiedIC506.30 µg/mL[1]
Effects of Guava Leaf Extract on A549 Cell Proliferation and Oxidative Stress

Treatment with ethanolic extracts of P. guajava leaves has been shown to inhibit the proliferation of A549 cells and reduce markers of oxidative stress.

TreatmentConcentrationEffect on A549 Cell ProliferationEffect on Lipid Peroxidation (MDA Levels)Reference
P. guajava Leaf Extract0.97 mg/mLReduced by ~70-90%Suppressed lipid peroxyl radicals[3]
P. guajava Leaf Extract1.94 mg/mLReduced by ~70-90%Suppressed lipid peroxyl radicals[3]

Signaling Pathways

Postulated Signaling Pathway for Guava Leaf Extract in Lung Cancer Cells

A network pharmacology study of guava leaf constituents suggests that their antitumor effects in lung cancer, including on cell lines like A549, may be mediated through the PI3K-Akt signaling pathway.[4][5] The extract's components likely interact with multiple targets within this pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Guava_Leaf_Extract_Pathway Guava_Extract Guava Leaf Extract (Containing this compound) PI3K PI3K Guava_Extract->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Experimental_Workflow Start Start: Culture A549 Cells Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (Varying Concentrations & Times) Seed->Treat Viability Cell Viability Assay (e.g., MTS, SRB) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treat->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle WesternBlot Western Blot Analysis (Signaling Proteins) Treat->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes & Protocols: In Vivo Experimental Design for Guajadial Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Guajadial is a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava).[1][2][3] This natural compound has garnered significant interest for its potential therapeutic applications, primarily due to its demonstrated anticancer, anti-estrogenic, and anti-inflammatory properties.[1][4][5] Preclinical studies have shown that this compound can suppress tumor growth in mouse models of breast and lung cancer.[2][6] Its mechanism of action is multifaceted; it has been reported to function as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen, inhibit the Ras/MAPK and PI3K/Akt signaling pathways, and reverse multidrug resistance in cancer cells.[1][2][7][8] Furthermore, extracts containing this compound have shown potent anti-inflammatory activity in various in vivo models.[4][9]

These application notes provide detailed experimental designs and protocols for investigating the anticancer and anti-inflammatory efficacy of this compound in murine models.

2.0 Preliminary Considerations

2.1 Animal Models and Husbandry

  • Species/Strain: BALB/c mice are commonly used for studying breast cancer and inflammation.[3][4][7] For xenograft studies involving human cell lines, immunodeficient strains such as BALB/c nude (athymic) or NOD-scid gamma (NSG) mice are required.

  • Age and Weight: Typically, 6-8 week old mice weighing 20-25 grams are used.

  • Husbandry: Animals should be housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2.2 this compound Formulation and Administration

  • Purity: Use highly purified this compound (>95%) for all in vivo studies.

  • Vehicle: this compound is a lipophilic compound. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in saline or a solution containing corn oil. For intraperitoneal (i.p.) injection, a solution with DMSO and Tween 80 in saline (e.g., 5% DMSO, 5% Tween 80, 90% saline) can be used. The final concentration of DMSO should be kept low to avoid toxicity.

  • Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most common routes. The choice depends on the experimental objective and the compound's pharmacokinetic properties.

3.0 Anticancer Efficacy Studies

The anticancer activity of this compound, particularly its anti-estrogenic effects, can be evaluated using a human breast cancer xenograft model.[7][10]

3.1 Experimental Design: Breast Cancer Xenograft Model

This protocol outlines the use of an estrogen-receptor-positive (ER+) human breast cancer cell line, such as MCF-7, implanted into immunodeficient mice.

Table 1: Treatment Groups for Breast Cancer Xenograft Study

GroupTreatmentDose (mg/kg)RouteFrequencyNo. of Animals (n)
1Vehicle Control-p.o.Daily8-10
2This compound12.5p.o.Daily8-10
3This compound25p.o.Daily8-10
4This compound50p.o.Daily8-10
5Positive Control (e.g., Tamoxifen)10p.o.Daily8-10

Note: Doses are based on effective ranges reported for this compound-enriched fractions in rat uterotrophic assays and should be optimized for specific mouse models.[10][11]

3.2 Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A MCF-7 Cell Culture & Estrogen Pellet Prep D MCF-7 Cell Implantation (5x10^6 cells, s.c.) A->D B Animal Acclimatization (7 days) C Estrogen Pellet Implantation (s.c.) B->C C->D E Tumor Growth Monitoring (Tumor volume ≈ 100-150 mm³) D->E F Randomization & Grouping E->F G Treatment Initiation (Vehicle, this compound, Control) (21-28 days) F->G H Bi-weekly Monitoring: Tumor Volume & Body Weight G->H I Endpoint: Euthanasia H->I J Tumor Excision: Weight & Volume Measurement I->J K Tissue Collection: Tumor, Blood, Organs I->K L Downstream Analysis: Histology (H&E), IHC (Ki-67), Western Blot, qPCR J->L K->L G This compound This compound ER Estrogen Receptor (ER) This compound->ER Inhibits Ras Ras This compound->Ras Inhibits ERE Estrogen Response Element (ERE) ER->ERE Binds Proliferation Gene Transcription, Cell Proliferation, Tumor Growth ERE->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes G A Animal Acclimatization & Fasting (overnight) B Measure Initial Paw Volume (t=0) A->B C Oral Administration (Vehicle, this compound, Control) B->C D Induce Edema (1% Carrageenan s.c. injection into paw, 60 min post-treatment) C->D E Measure Paw Volume (1, 2, 3, 4, 5 hours post-carrageenan) D->E F Data Analysis: Calculate % Inhibition of Edema E->F G InflammatoryStimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) ERK ERK1/2 InflammatoryStimuli->ERK NFkB NF-κB Pathway InflammatoryStimuli->NFkB This compound This compound This compound->ERK Inhibits ERK->NFkB COX2 COX-2 NFkB->COX2 Upregulates iNOS iNOS NFkB->iNOS Upregulates PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation (Edema, Pain) PGE2->Inflammation NO->Inflammation

References

Application Notes and Protocols for Estrogen Receptor Binding Assay of Guajadial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a meroterpenoid derived from guava leaves (Psidium guajava), has demonstrated potential as an anti-proliferative and anti-estrogenic agent.[1][2][3] Its mechanism of action is suggested to be similar to that of tamoxifen, involving interaction with estrogen receptors (ERs).[1][2][3] In silico molecular docking studies have indicated that this compound can fit into the ligand-binding pockets of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), suggesting it may act as a selective estrogen receptor modulator (SERM).[1][4]

These application notes provide a detailed protocol for an estrogen receptor binding assay to quantitatively determine the binding affinity of this compound for ERα and ERβ. This information is crucial for understanding its mechanism of action and for the development of new therapeutic agents targeting estrogen-related pathways.

Data Presentation

While specific experimental binding affinity data for this compound is not yet widely published, the following table provides a template for summarizing such quantitative data once obtained from the described assay.

CompoundReceptorIC50 (nM)Ki (nM)Relative Binding Affinity (RBA, %)
This compound ERαData not availableData not availableData not available
ERβData not availableData not availableData not available
17β-Estradiol ERαReferenceReference100
ERβReferenceReference100
Tamoxifen ERαReferenceReferenceReference
ERβReferenceReferenceReference

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for estrogen receptors. This protocol is adapted from established methods for assessing estrogen receptor binding.[5]

Objective:

To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) to the estrogen receptor (IC50), and to calculate its relative binding affinity (RBA).

Materials:
  • Test Compound: this compound

  • Radioligand: [³H]-17β-estradiol

  • Estrogen Receptors: Recombinant human ERα and ERβ, or rat uterine cytosol as a source of ER.[5]

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[5]

  • Wash Buffer: Appropriate buffer for washing, e.g., Tris-HCl.

  • Scintillation Cocktail: For radioactivity measurement.

  • 96-well plates

  • Filter mats

  • Scintillation counter

  • Non-specific binding control: A high concentration of unlabeled 17β-estradiol or another potent ER ligand like diethylstilbestrol (DES).[5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Test Compound Dilutions add_components Add ER, Radioligand, and Test Compound (or control) to wells prep_reagents->add_components prep_er Prepare Estrogen Receptor Solution prep_er->add_components incubate Incubate to allow binding equilibrium add_components->incubate filter_wash Separate Bound from Free Ligand via Filtration and Washing incubate->filter_wash add_scint Add Scintillation Cocktail to Filters filter_wash->add_scint count Measure Radioactivity (Counts Per Minute) add_scint->count analyze Calculate IC50 and Relative Binding Affinity count->analyze

Caption: Workflow for the estrogen receptor competitive binding assay.

Procedure:
  • Preparation of Reagents:

    • Prepare the TEDG assay buffer. Dithiothreitol should be added just before use.[5]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M).[5]

    • Prepare a working solution of [³H]-17β-estradiol in the assay buffer at a concentration of approximately 0.5-1.0 nM.[5]

    • Prepare the estrogen receptor solution (recombinant protein or cytosol) to a concentration that provides 50-100 µg of protein per assay tube/well.[5]

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [³H]-17β-estradiol, and the estrogen receptor preparation.

    • Non-specific Binding: Add assay buffer, [³H]-17β-estradiol, a high concentration of unlabeled 17β-estradiol (e.g., 100-fold excess), and the estrogen receptor preparation.[5]

    • Competitive Binding: Add assay buffer, [³H]-17β-estradiol, varying concentrations of this compound, and the estrogen receptor preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat to trap the receptor-bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

Data Analysis:
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]-17β-estradiol against the log concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[5]

  • Calculate the Relative Binding Affinity (RBA) of this compound compared to 17β-estradiol using the following formula:

    • RBA (%) = (IC50 of 17β-Estradiol / IC50 of this compound) x 100

Estrogen Receptor Signaling Pathway

The canonical estrogen signaling pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.

estrogen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol) ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binding ER_HSP ER-HSP Complex ER->ER_HSP ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding Gene Target Gene ERE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Canonical estrogen receptor signaling pathway.

Conclusion

The provided protocols and information offer a framework for investigating the interaction of this compound with estrogen receptors. The competitive binding assay is a fundamental tool for quantifying the binding affinity of this promising natural compound. The resulting data will be invaluable for elucidating its mechanism of action and for guiding further research and development of this compound as a potential therapeutic agent. The anti-proliferative and anti-estrogenic activities of this compound suggest it may act as a tumor inhibitor through its interaction with estrogen receptors.[1][2][3][6]

References

Unveiling the Pro-Apoptotic Potential of Guajadial: A Flow Cytometry-Based Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has garnered significant interest in oncological research due to its demonstrated anti-proliferative and anti-estrogenic activities.[1][2] Emerging evidence suggests that a key mechanism underlying its anti-cancer effects is the induction of apoptosis, or programmed cell death.[3][4] This document provides a detailed guide to analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of cell death at the single-cell level.

The protocols and data presented herein are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar natural compounds. The primary method detailed is the Annexin V and Propidium Iodide (PI) dual-staining assay, a gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Principle of Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[6] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[5] It is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter the cell and stain the nucleus.[5][7] By using both Annexin V and PI, one can distinguish between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Quantitative Analysis of this compound-Induced Apoptosis

Treatment of cancer cells with this compound is expected to induce a dose-dependent increase in the percentage of apoptotic cells. The following table provides an example of quantitative data obtained from a flow cytometry experiment using the Annexin V/PI assay on a hypothetical cancer cell line treated with varying concentrations of this compound for 48 hours.

This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)Total Apoptotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.24.3 ± 1.3
1080.1 ± 3.512.3 ± 1.96.2 ± 1.11.4 ± 0.418.5 ± 3.0
2555.7 ± 4.225.8 ± 3.115.4 ± 2.53.1 ± 0.741.2 ± 5.6
5028.9 ± 3.838.6 ± 4.529.3 ± 3.93.2 ± 0.967.9 ± 8.4
10010.3 ± 2.525.1 ± 3.758.4 ± 5.16.2 ± 1.383.5 ± 8.8

Data are presented as mean ± standard deviation from three independent experiments. This is representative data and actual results may vary depending on the cell line and experimental conditions.

Experimental Workflow and Protocols

The following section outlines the detailed protocol for assessing this compound-induced apoptosis using Annexin V/PI staining followed by flow cytometry analysis.

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cells at an appropriate density (e.g., 1x10^6 cells/well in a 6-well plate) B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of this compound and a vehicle control B->C D Incubate for the desired time period (e.g., 24, 48, or 72 hours) C->D E Harvest both adherent and floating cells D->E F Wash cells twice with cold PBS E->F G Resuspend cells in 1X Annexin V Binding Buffer F->G H Add FITC-conjugated Annexin V and Propidium Iodide (PI) G->H I Incubate for 15 minutes at room temperature in the dark H->I J Acquire data on a flow cytometer I->J K Analyze the data using appropriate software (e.g., FlowJo, FCS Express) J->K L Gate cell populations to quantify percentages of live, apoptotic, and necrotic cells K->L G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Troubleshooting & Optimization

Technical Support Center: Guajadial Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Guajadial in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a caryophyllene-based meroterpenoid, a type of chemical compound, isolated from the leaves of the guava plant (Psidium guajava)[1][2]. It has demonstrated promising anti-cancer and anti-estrogenic properties in preclinical studies[1][3][4]. However, this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. This can lead to precipitation of the compound, resulting in inaccurate and unreliable assay results.

Q2: What are the common solvents for dissolving this compound?

A2: Based on extraction protocols and the general properties of similar compounds, the most common organic solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO), ethanol, and methanol[5][6][7]. DMSO is widely used for preparing stock solutions of hydrophobic compounds for in vitro assays due to its high solubilizing capacity.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally no higher than 1%. However, the tolerance to DMSO can be cell line-dependent. It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.

Q4: Can I use other methods to improve this compound's solubility?

A4: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, formulation with cyclodextrins, or the development of nanoparticle-based delivery systems. For most standard in vitro assays, using a minimal amount of a suitable organic solvent like DMSO is the most straightforward approach.

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound solution to cell culture media.

Possible Causes and Solutions:

Cause Solution
Low Solubility in Aqueous Media This compound is inherently hydrophobic and will precipitate when the concentration exceeds its solubility limit in the aqueous culture medium.
Troubleshooting Steps:
1. Optimize Solvent Concentration: Ensure you are using a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) to minimize the volume added to the media.
2. Serial Dilution: Prepare intermediate dilutions of your this compound stock in culture media. Add these dilutions to the final culture plate dropwise while gently swirling.
3. Pre-warming Media: Warm the cell culture media to 37°C before adding the this compound solution. This can sometimes help to keep the compound in solution.
4. Sonication: Briefly sonicate the final diluted this compound solution in a water bath sonicator before adding it to the cells. This can help to break up small aggregates. Caution: Over-sonication can degrade the compound.
Incorrect Solvent The chosen solvent may not be optimal for this compound or may be incompatible with the assay system.
Troubleshooting Steps:
1. Test Alternative Solvents: If DMSO is causing issues, consider trying ethanol or methanol to prepare the stock solution, being mindful of their potential effects on the cells.
2. Vehicle Control: Always include a vehicle control (media with the same final concentration of the solvent) to differentiate between compound-specific effects and solvent-induced artifacts.
High Final Concentration The desired final concentration of this compound in the assay may be too high to remain soluble.
Troubleshooting Steps:
1. Determine Maximum Soluble Concentration: Perform a preliminary experiment to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium. This can be done by preparing a serial dilution and visually inspecting for precipitation after a short incubation.
2. Adjust Experimental Design: If the required concentration is not achievable, consider adjusting the experimental design, such as using a lower concentration for a longer exposure time.

Quantitative Data Summary

SolventSolubilityNotes
Water PoorThis compound is a hydrophobic molecule with very limited solubility in aqueous solutions.
Dimethyl Sulfoxide (DMSO) GoodCommonly used as a solvent to prepare high-concentration stock solutions for in vitro assays.
Ethanol Moderate to GoodUsed as an extraction solvent for compounds from guava leaves, suggesting it can dissolve this compound.
Methanol Moderate to GoodAnother common solvent for the extraction of phytochemicals, likely to dissolve this compound.
Dichloromethane GoodA non-polar organic solvent used in the extraction of this compound, indicating good solubility. Not suitable for direct use in cell culture.
Cell Culture Media (e.g., DMEM, RPMI-1640) PoorThe high aqueous content of cell culture media leads to poor solubility of this compound.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Working Solutions for In Vitro Assays (e.g., MCF-7 cell line)

This protocol provides a general guideline for preparing this compound solutions for use in cell-based assays.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for your cell line.

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Calculate the amount of this compound needed to prepare a 10 mM stock solution in a specific volume of DMSO. The molecular weight of this compound is approximately 474.59 g/mol .

    • Example Calculation for 1 ml of 10 mM stock:

      • 10 mmol/L = 0.01 mol/L

      • Mass (g) = 0.01 mol/L * 0.001 L * 474.59 g/mol = 0.0047459 g = 4.75 mg

    • Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles. If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, add the this compound stock solution to the pre-warmed (37°C) culture medium and mix immediately by gentle pipetting or swirling.

    • Ensure the final concentration of DMSO in the culture medium is below the toxic level for your specific cell line (generally ≤ 0.5%).

    • Example Dilution for a 10 µM final concentration from a 10 mM stock:

      • Dilution factor = 10,000 µM / 10 µM = 1000

      • Add 1 µl of the 10 mM stock solution to 999 µl of cell culture medium.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound tested.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Dilutions in Pre-warmed Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Precipitate Observed in Media? check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso Yes end_success Problem Resolved start->end_success No reduce_conc Lower final this compound concentration check_dmso->reduce_conc Yes end_fail Consider alternative solubilization methods check_dmso->end_fail No (Reduce DMSO) prewarm Pre-warm media to 37°C reduce_conc->prewarm sonicate Briefly sonicate final dilution prewarm->sonicate serial_dilute Use serial dilution method sonicate->serial_dilute serial_dilute->end_success

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

estrogen_pathway This compound This compound EstrogenReceptor Estrogen Receptor (ER) This compound->EstrogenReceptor Binds to and modulates ERE Estrogen Response Element (in DNA) EstrogenReceptor->ERE Binds to GeneTranscription Gene Transcription (Cell Proliferation) ERE->GeneTranscription Regulates

Caption: Simplified diagram of this compound's interaction with the Estrogen Receptor signaling pathway.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates DownstreamEffectors Downstream Effectors (Cell Survival, Growth) Akt->DownstreamEffectors Activates

Caption: Simplified diagram of this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

Enhancing the stability of Guajadial in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of Guajadial in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bioactive meroterpenoid isolated from the leaves of guava (Psidium guajava)[1][2]. It is investigated for various pharmacological activities, including potential anticancer effects[3][4]. As a complex natural product, its structure contains functional groups that can be susceptible to degradation under common experimental conditions, such as exposure to light, heat, certain pH values, and reactive solvents. Ensuring its stability in solution is critical for obtaining accurate and reproducible experimental results.

Q2: My this compound solution is changing color. What does this indicate?

A2: A color change in your this compound solution likely indicates chemical degradation or oxidation. Aldehyde moieties and other sensitive functional groups within the this compound structure can react over time, leading to the formation of colored impurities. It is crucial to immediately assess the purity of the solution using an appropriate analytical method, such as HPLC, and to prepare fresh solutions for your experiments.

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: While specific long-term stability data in various solvents is not extensively published, common laboratory practices for similar compounds suggest the use of high-purity, anhydrous solvents. Methanol and acetone have been used in the extraction and analysis of compounds from guava leaves[5][6]. For biological assays, dimethyl sulfoxide (DMSO) is a common choice. It is recommended to prepare stock solutions in anhydrous DMSO or ethanol and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: How should I handle this compound to minimize degradation?

A4: To minimize degradation, handle solid this compound and its solutions with care. Protect them from light by using amber vials or wrapping containers in aluminum foil. Avoid exposure to high temperatures and sources of oxygen. When preparing solutions, it is advisable to use solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in biological assays. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before being added to the assay.
Appearance of new peaks in HPLC analysis of the stock solution. Instability during storage (e.g., due to temperature fluctuations, light exposure, or solvent reactivity).Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. Confirm the purity of the stock solution before each use.
Low recovery after purification. Degradation on silica gel during column chromatography.Partial epimerization and degradation of similar complex molecules on silica gel have been reported[7]. Consider using alternative purification techniques like preparative HPLC with a suitable solvent system to minimize exposure to acidic silica surfaces.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is adapted from methods used for analyzing related compounds from Psidium guajava and can be optimized for this compound[6][8][9].

  • Objective: To quantify the concentration of this compound in a solution over time to determine its stability under specific conditions (e.g., temperature, pH, solvent).

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., Hypersil ODS, 4 x 125 mm)[9].

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid or 0.5% ortho-phosphoric acid[9]. The gradient can be optimized to achieve good separation of this compound from its degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, which can be determined by running a UV-Vis spectrum.

  • Procedure:

    • Prepare a standard curve using a freshly prepared solution of high-purity this compound.

    • Prepare your this compound solution in the solvent and under the conditions you wish to test.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the test solution into the HPLC system.

    • Quantify the peak area corresponding to this compound and calculate its concentration using the standard curve.

    • A decrease in the peak area of this compound over time, potentially accompanied by the appearance of new peaks, indicates degradation.

Visualizations

Workflow for Assessing this compound Stability

G cluster_prep Preparation cluster_storage Incubation & Storage cluster_analysis Analysis cluster_result Result prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_work Dilute Stock into Test Buffers/Solvents prep_stock->prep_work Aliquot storage_conditions Incubate under Test Conditions (e.g., 37°C, RT, 4°C) prep_work->storage_conditions sampling Collect Aliquots at Time Points (T=0, T=2h, T=4h...) storage_conditions->sampling hplc HPLC Analysis (Quantify Peak Area) sampling->hplc data_analysis Data Analysis (Degradation Rate) hplc->data_analysis result Determine Stability Profile data_analysis->result

Caption: Workflow for conducting a time-course stability study of this compound.

Factors Influencing this compound Degradation

G This compound This compound in Solution degradation Degradation Products (e.g., epimers, oxides) This compound->degradation Degradation ph pH (Acidic/Basic Conditions) ph->degradation temp High Temperature temp->degradation light Light Exposure (UV/Visible) light->degradation oxygen Oxygen (Oxidation) oxygen->degradation

Caption: Key environmental factors that can lead to the degradation of this compound.

References

Technical Support Center: Guajadial In Vivo Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Guajadial in in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo studies?

A1: Based on published literature, starting doses for this compound in rodent models have ranged from 1.5 mg/mouse/day in xenograft models to 12.5-50 mg/kg for studies on anti-estrogenic effects.[1] For anti-cancer studies in mice, a dose of 12.5 mg/kg administered daily via oral gavage has been shown to be effective.[2][3] It is crucial to perform a dose-response study for your specific animal model and disease context.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: A common vehicle for oral administration of a this compound-enriched fraction is Phosphate-Buffered Saline (PBS) at pH 7.0 containing 0.3% Tween 80.[2] This vehicle is suitable for daily oral gavage. The choice of vehicle should always be validated for solubility and potential toxicity in your specific experimental setup.

Q3: What are the known mechanisms of action for this compound?

A3: this compound exhibits anti-estrogenic and anti-cancer properties. Its mechanism is reported to be similar to tamoxifen, suggesting it may act as a selective estrogen receptor modulator (SERM).[3][4][5] Additionally, this compound has been shown to reverse multidrug resistance in cancer cells by inhibiting the PI3K/Akt signaling pathway and the Ras/MAPK pathway.[6]

Q4: What is the acute toxicity profile of this compound?

A4: Acute toxicity studies on extracts from Psidium guajava, the source of this compound, indicate a low toxicity profile, with an LD50 greater than 5000 mg/kg in rats.[4][7] An acute oral toxicity study of a this compound-enriched fraction at doses of 100 and 200 mg/kg in mice showed no signs of toxicity over 14 days.[2] However, researchers should be aware that sub-chronic or chronic administration of higher doses of guava leaf extracts has been associated with mild organ toxicity.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Weight Loss in Animals The dose of this compound may be too high for the specific animal model or strain. In some studies, a dose of 12.5 mg/kg, while effective, caused the most significant body weight loss.[3]- Monitor animal body weight daily.- Reduce the dosage of this compound.- Consider intermittent dosing (e.g., every other day) instead of daily administration.- Ensure the vehicle is not contributing to toxicity by including a vehicle-only control group.
Lack of Therapeutic Efficacy - The dosage may be too low.- Poor bioavailability of this compound.- The chosen animal model may not be responsive.- Perform a dose-escalation study to determine the optimal therapeutic dose.- Ensure proper administration technique (e.g., correct gavage procedure).- Re-evaluate the suitability of the animal model for the specific research question.
Inconsistent Results Between Animals - Improper formulation of the this compound solution (e.g., precipitation).- Variation in administration technique.- Ensure this compound is fully dissolved or homogenously suspended in the vehicle before each administration.- Standardize the administration procedure for all animals.- Increase the number of animals per group to improve statistical power.
Precipitation of this compound in Vehicle This compound may have limited solubility in the chosen vehicle.- Gently warm the vehicle (if appropriate for the compound's stability) to aid dissolution.- Briefly sonicate the solution.- Prepare fresh solutions for each administration.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound and this compound-Enriched Fractions

Animal Model Dosage Administration Route Frequency Observed Effect Reference
Prepubescent Rats12.5, 25, and 50 mg/kgNot specified, likely oralDailyInhibition of estradiol-induced uterine proliferation[1]
Balb/c Mice (Ehrlich Solid Tumor)12.5, 25, and 50 mg/kgOral gavageDailyAnti-tumor activity[2]
Balb/c Mice (Hollow Fiber Assay with MCF-7 cells)12.5, 25, and 50 mg/kgOral gavageDailyInhibition of MCF-7 cell growth[2][3]
Xenograft Mouse Model (Prostate Cancer)1.5 mg/mouse/dayNot specifiedDailyDiminished tumor size and PSA serum levels[10]

Table 2: Acute Toxicity Data for Psidium guajava Extracts

Extract Source Animal Model LD50 Reference
Methanolic Bark ExtractWistar Rats> 5000 mg/kg[4]
Methanol Leaf ExtractMice> 5000 mg/kg[7]
This compound-Enriched FractionSwiss Mice> 200 mg/kg[2]

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice

1. Materials:

  • This compound or this compound-enriched fraction
  • Phosphate-Buffered Saline (PBS), pH 7.0
  • Tween 80
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Sonicator (optional)
  • Animal feeding needles (gavage needles)
  • Syringes (1 mL)

2. Vehicle Preparation:

  • Prepare a 0.3% Tween 80 solution in PBS (pH 7.0). For example, add 30 µL of Tween 80 to 10 mL of PBS.
  • Vortex thoroughly to ensure complete mixing.

3. This compound Formulation:

  • Calculate the required amount of this compound based on the desired dose (e.g., 12.5 mg/kg) and the average weight of the mice.
  • Weigh the appropriate amount of this compound and place it in a sterile microcentrifuge tube.
  • Add the prepared vehicle to the tube to achieve the final desired concentration.
  • Vortex the mixture vigorously for 1-2 minutes to dissolve the this compound. If solubility is an issue, brief sonication may be applied.
  • Visually inspect the solution to ensure there is no precipitate before administration.

4. Administration:

  • Gently restrain the mouse.
  • Measure the appropriate volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.
  • Carefully insert the gavage needle into the esophagus and administer the solution directly into the stomach.
  • Monitor the animal for any signs of distress during and after the procedure.
  • For chronic studies, administer daily at the same time each day.

Visualizations

Guajadial_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_vehicle Prepare Vehicle (PBS + 0.3% Tween 80) prep_this compound Formulate this compound (e.g., 12.5 mg/kg) prep_vehicle->prep_this compound oral_gavage Daily Oral Gavage prep_this compound->oral_gavage monitor_weight Monitor Body Weight oral_gavage->monitor_weight monitor_tumor Measure Tumor Volume oral_gavage->monitor_tumor analysis Endpoint Analysis (e.g., Histology, Biomarkers) monitor_weight->analysis monitor_tumor->analysis

Caption: Experimental workflow for in vivo studies with this compound.

Guajadial_Signaling_Pathways cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Ras Cell Proliferation ERK->Proliferation_Ras PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival This compound This compound This compound->Ras This compound->PI3K EstrogenReceptor Estrogen Receptor This compound->EstrogenReceptor Modulates

Caption: Signaling pathways modulated by this compound.

Troubleshooting_Decision_Tree start Unexpected Animal Weight Loss? check_dose Is the dose >12.5 mg/kg? start->check_dose reduce_dose Action: Reduce Dose check_dose->reduce_dose Yes check_frequency Is administration daily? check_dose->check_frequency No intermittent_dose Action: Try Intermittent Dosing check_frequency->intermittent_dose Yes check_vehicle Action: Verify Vehicle Control Group is Unaffected check_frequency->check_vehicle No

Caption: Troubleshooting decision tree for unexpected weight loss.

References

Navigating Guajadial Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising anti-cancer agent Guajadial, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies involving this meroterpenoid.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the anti-proliferative effects of this compound across different cancer cell lines. What could be the underlying reasons?

A1: Inconsistent anti-proliferative effects of this compound can stem from several factors. This compound, a caryophyllene-based meroterpenoid, has shown selective action against various cancer cell lines.[1] The variability you're observing could be due to differences in the molecular profiles of the cell lines, such as the expression levels of estrogen receptors or the status of signaling pathways like PI3K/Akt and Ras/MAPK, which are known to be modulated by this compound.[2][3] For instance, its anti-estrogenic activity suggests that estrogen-dependent breast cancer cell lines like MCF-7 may show higher sensitivity.[4][5]

Q2: Our this compound solution appears to precipitate upon dilution in cell culture media. How can we improve its solubility?

Q3: We are seeing conflicting results in our apoptosis assays following this compound treatment. What could be causing this?

A3: The timing of your apoptosis assay is critical.[6] Apoptotic events occur over a specific time course that can vary depending on the cell line, the concentration of this compound, and the duration of exposure.[6] It is recommended to perform a time-course experiment to identify the optimal window for detecting apoptosis. Early apoptotic events, such as phosphatidylserine externalization (detectable by Annexin V staining), occur before late-stage events like DNA fragmentation (detectable by TUNEL assay).[6][7] Inconsistent results might arise from measuring apoptosis at a single, potentially suboptimal, time point.

Q4: How does this compound's mechanism of action relate to its potential to reverse multidrug resistance?

A4: this compound has been reported to reverse multidrug resistance in cancer cells by inhibiting the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] These transporters are often overexpressed in drug-resistant cancer cells and function by pumping chemotherapeutic agents out of the cell. By suppressing the PI3K/Akt signaling pathway, which is involved in the regulation of these transporters, this compound can enhance the sensitivity of resistant cells to conventional chemotherapy drugs.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues in this compound experiments.

Problem Potential Cause Recommended Solution
Low or no cytotoxic effect observed - Suboptimal concentration: The concentration of this compound may be too low to induce a response in the specific cell line. - Cell line resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action. - Compound degradation: Improper storage or handling may have led to the degradation of the this compound stock.- Perform a dose-response study to determine the IC50 value for your cell line. - Research the molecular characteristics of your cell line to assess its likely sensitivity. Consider using a positive control cell line known to be responsive to this compound. - Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Inconsistent IC50 values between experiments - Variability in cell seeding density: Different starting cell numbers can influence the apparent cytotoxicity. - Inconsistent incubation time: The duration of exposure to this compound can significantly impact the results. - Inaccurate serial dilutions: Errors in preparing the dilution series of this compound can lead to inconsistent concentrations.- Standardize the cell seeding protocol and ensure a consistent number of cells are plated for each experiment. - Maintain a consistent incubation time for all experiments. - Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
High background in Western blot analysis of signaling pathways - Insufficient blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding. - Antibody concentration too high: Using an excessive concentration of the primary or secondary antibody can increase background noise. - Inadequate washing: Insufficient washing between antibody incubations can result in high background.- Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure the membrane is fully submerged and incubated for at least 1 hour at room temperature. - Optimize the antibody concentrations by performing a titration experiment. - Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

Experimental Protocols & Data

Data Presentation: In Vitro Anti-Proliferative Activity of this compound
Cell Line Cancer Type IC50 (µM) Reference
A549Non-small cell lung cancer3.58[3]
H1650Non-small cell lung cancerNot Specified[3]
MCF-7Breast adenocarcinomaTotal Growth Inhibition at 5.59 µg/mL[5]
MCF-7 BUSBreast adenocarcinomaTotal Growth Inhibition at 2.27 µg/mL[5]
HT-29Colon adenocarcinoma35.2 (for a related meroterpenoid)[1]
HCT-116Colorectal carcinomaViability rate <50% at 60 µM[8]
CCRF-CEMAcute lymphoblastic leukemiaViability rate <50% at 60 µM[8]
DU145Prostate carcinomaViability rate <50% at 60 µM[8]
Huh7Hepatocellular carcinomaViability rate <50% at 60 µM[8]
Detailed Methodologies

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Western Blotting

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, P-gp) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Guajadial_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) ABC_Transporters ABC Transporters (P-gp, BCRP) Akt->ABC_Transporters Upregulates Drug_Efflux Drug Efflux ABC_Transporters->Drug_Efflux Mediates MDR_Reversal Multidrug Resistance Reversal MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Activates Proliferation_Migration Cell Proliferation & Migration MAPK_Pathway->Proliferation_Migration Promotes Inhibition_Proliferation Inhibition of Proliferation & Migration

Caption: this compound's known signaling pathways.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity - Purity - Solubility - Storage Inconsistent_Results->Check_Compound Check_Protocols Step 2: Review Experimental Protocols - Cell Seeding Density - Incubation Times - Reagent Concentrations Check_Compound->Check_Protocols Check_Cell_Line Step 3: Assess Cell Line Characteristics - Passage Number - Mycoplasma Contamination - Molecular Profile Check_Protocols->Check_Cell_Line Data_Analysis Step 4: Re-evaluate Data Analysis - Statistical Methods - Controls - Outliers Check_Cell_Line->Data_Analysis Consistent_Results Consistent & Reproducible Results Data_Analysis->Consistent_Results

Caption: A logical workflow for troubleshooting.

References

Methods to reduce Guajadial toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving Guajadial. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges, with a focus on mitigating potential toxicity in normal cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing higher-than-expected toxicity in my normal (non-cancerous) cell line when treated with this compound. What could be the cause?

A1: While this compound is known for its selective cytotoxicity towards cancer cells, toxicity in normal cells can occur, particularly at high concentrations.[1][2] Here are a few potential reasons and troubleshooting steps:

  • Concentration Too High: The therapeutic window of any compound is critical. Ensure you have performed a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. The petroleum ether extract of Psidium guajava leaves, for instance, has shown significant anti-proliferative activity against the non-malignant MDCK cell line.[3][4]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%. Run a solvent-only control to verify.

  • Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to therapeutic compounds. It is possible your specific cell line is more susceptible.

  • Compound Purity: If you are not using highly purified this compound, other compounds from a crude extract could be contributing to the observed toxicity.

Q2: What is the underlying mechanism of this compound-induced cell death, and could this affect normal cells?

A2: this compound primarily induces apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway. Key events include:

  • An increase in the pro-apoptotic protein Bax.

  • A decrease in the anti-apoptotic protein Bcl-2.

  • An overall increase in the Bax/Bcl-2 ratio, which leads to mitochondrial membrane permeabilization and the activation of caspases.

At sufficiently high concentrations, it is plausible that this apoptotic pathway could also be activated in normal cells. Monitoring the Bax/Bcl-2 ratio in your normal cells can provide insights into whether this is the mechanism of the toxicity you are observing.

Q3: Are there any proposed methods to reduce the toxicity of this compound in normal cells while maintaining its anti-cancer efficacy?

A3: While research specifically on reducing this compound's toxicity is limited due to its favorable selectivity profile, here are some general strategies that could be investigated:

  • Combination Therapy: Combining this compound with other therapeutic agents could allow for lower, less toxic doses of this compound to be used. Synergistic effects with other natural compounds or conventional chemotherapeutics may enhance cancer cell killing without increasing toxicity to normal cells.[5]

  • Nanoencapsulation: Encapsulating this compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[6][7][8] This can also enable targeted delivery to cancer cells, thereby reducing systemic exposure and potential side effects on normal tissues.[9][10] Pectin-based and chitosan-based nanoparticles are examples of biodegradable nanocarriers that could be explored.[7]

  • Targeted Drug Delivery Systems: Developing delivery systems that specifically target cancer cells, for example by conjugating this compound-loaded nanoparticles with antibodies against tumor-specific antigens, could significantly improve its therapeutic index.[11]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Psidium guajava leaf extracts on various cancer and normal cell lines. Note the variability in IC50 values depending on the extract and cell line. Data for pure this compound on a wide range of normal cell lines is limited in the current literature.

Extract TypeCell LineCell TypeIC50 (µg/mL)Reference
Petroleum EtherMDA-MB-231Breast Cancer4.23[3][4]
Petroleum EtherMG-63Osteosarcoma5.42[3][4]
Petroleum EtherMDCKNormal Kidney5.03[3][4]
MethanolMDA-MB-231Breast Cancer18.60[3][4]
MethanolMG-63Osteosarcoma23.25[3][4]
MethanolMDCKNormal Kidney11.55[3][4]
WaterMDA-MB-231Breast Cancer55.69[3][4]
WaterMG-63Osteosarcoma61.88[3][4]
WaterMDCKNormal Kidney15.5[3][4]
Guava Leaf ExtractHepG2Liver Cancer52[12]
Guava Leaf ExtractMCF7Breast Cancer97.5[12]

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the viability of cells after treatment with this compound.

Materials:

  • 96-well plates

  • Cells of interest (both cancerous and normal)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and solvent-only controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the untreated control.

Detection of Apoptosis by Annexin V/PI Staining using Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

Procedure:

  • Seed cells and treat with this compound as required for your experiment.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.[15]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of Pro- and Anti-Apoptotic Proteins by Western Blot

This protocol allows for the quantification of proteins such as Bax and Bcl-2.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C on a shaker.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

  • Use densitometry to quantify band intensity, normalizing to the β-actin loading control.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action Analysis cluster_analysis Data Analysis cell_culture Culture Normal & Cancer Cell Lines treatment Treat with this compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay Assess Viability flow_cytometry Annexin V/PI Staining (Flow Cytometry) treatment->flow_cytometry Quantify Apoptosis western_blot Western Blot (Bax, Bcl-2) treatment->western_blot Analyze Protein Expression data_analysis Determine IC50 & Apoptotic Population mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing this compound toxicity.

intrinsic_apoptosis cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound bax Bax (Pro-apoptotic) This compound->bax activates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 inhibits mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Optimizing Guajadial Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Guajadial from plant material, primarily Psidium guajava (guava) leaves. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a caryophyllene-based meroterpenoid found in the leaves of Psidium guajava. It has garnered significant research interest due to its potential anti-estrogenic and anticancer properties.[1] Studies have suggested that its mechanism of action may be similar to tamoxifen, making it a promising candidate for further investigation in cancer therapy.[1]

Q2: Which plant parts are the best source for this compound extraction?

A2: this compound is primarily isolated from the leaves of Psidium guajava.[1]

Q3: What are the common methods for extracting this compound?

A3: Several methods can be employed for the extraction of bioactive compounds, including this compound, from guava leaves. These include conventional methods like maceration and Soxhlet extraction, as well as modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[2][3] The choice of method can significantly impact the extraction yield and the profile of extracted compounds.[2]

Q4: Which solvents are most effective for this compound extraction?

A4: The choice of solvent is critical for efficient extraction. Polar solvents like methanol, ethanol, and hydroethanolic mixtures have shown high efficacy in extracting phenolic and flavonoid compounds from guava leaves, which suggests they would be suitable for this compound as well.[4][5][6][7] Dichloromethane has also been used to obtain an enriched this compound fraction.[1] The polarity of the solvent should be matched with the polarity of this compound for optimal results.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for the quantification of this compound in plant extracts.[8][9][10] Developing a validated HPLC method with a pure standard of this compound is essential for accurate quantification. Other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been used for the quantification of other flavonoids in guava leaf extracts and could potentially be adapted for this compound.[8][11]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Extraction Yield - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Inadequate particle size of plant material.- Poor solvent-to-solid ratio.- Solvent Selection: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). Hydroethanolic solvents have been shown to be effective for extracting polar compounds from guava leaves.[6]- Optimize Parameters: Systematically vary the extraction temperature and time. For UAE and MAE, also optimize power settings.[9][12] Response surface methodology (RSM) can be a useful tool for optimization.[9]- Particle Size: Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.- Solvent-to-Solid Ratio: Experiment with different ratios (e.g., 10:1, 20:1, 30:1 v/w) to ensure complete immersion and efficient extraction.
Degradation of this compound - High extraction temperatures.- Prolonged exposure to light or air (oxidation).- Inappropriate pH of the extraction solvent.- Temperature Control: Use the lowest effective temperature to minimize thermal degradation.[13] For heat-sensitive compounds, consider non-thermal methods like maceration at room temperature or SFE with CO2.- Minimize Exposure: Conduct extractions in a controlled environment, protecting the sample from direct light. Use amber glassware and consider purging with an inert gas (e.g., nitrogen) to prevent oxidation.- pH Consideration: While specific data on this compound's pH stability is limited, the stability of similar phenolic compounds is often pH-dependent. Buffering the extraction solvent to a slightly acidic or neutral pH may improve stability.
Co-extraction of Impurities - Solvent with broad selectivity.- Inefficient downstream purification.- Solvent Selectivity: If the initial extract is complex, consider using a solvent with higher selectivity for meroterpenoids. Sequential extraction with solvents of increasing polarity can also help to fractionate the extract.- Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to isolate and purify this compound from the crude extract.
Inconsistent Results - Variability in plant material.- Inconsistent extraction procedure.- Plant Material: Source plant material from a consistent geographical location and harvest at the same developmental stage, as environmental factors can influence phytochemical content.[4] Properly dry and store the plant material to prevent degradation.- Standardize Protocol: Maintain strict control over all extraction parameters (solvent volume, temperature, time, agitation, etc.) for each experiment.

Experimental Protocols

Below are detailed methodologies for key extraction techniques.

Soxhlet Extraction
  • Principle: Continuous solid-liquid extraction using a specialized glass apparatus.

  • Methodology:

    • Place a known amount of powdered, dried guava leaves into a thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with the chosen solvent (e.g., methanol) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the flask.

    • The solvent vapor travels up the distillation arm, condenses in the condenser, and drips into the thimble containing the plant material.

    • Once the solvent reaches the overflow level, the solution in the thimble chamber is siphoned back into the distillation flask, carrying the extracted compounds.

    • This cycle is repeated multiple times for a predetermined duration (e.g., 6-8 hours).

    • After extraction, the solvent is evaporated under reduced pressure to obtain the crude extract.[2]

Ultrasound-Assisted Extraction (UAE)
  • Principle: Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.

  • Methodology:

    • Mix a known amount of powdered, dried guava leaves with a specific volume of solvent in a flask.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired temperature, time, and ultrasonic power/frequency. Optimal conditions for polysaccharides from guava leaves have been reported as 55°C, 30 minutes, and 240 W.[9]

    • After the extraction period, separate the extract from the solid plant material by filtration or centrifugation.

    • Evaporate the solvent to obtain the crude extract.

Microwave-Assisted Extraction (MAE)
  • Principle: Uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of compounds.

  • Methodology:

    • Place a known amount of powdered, dried guava leaves and the chosen solvent in a microwave-safe extraction vessel.

    • Seal the vessel and place it in a microwave extraction system.

    • Set the desired microwave power, temperature, and extraction time. For polysaccharides from guava fruit, optimal conditions were found to be 200W for 20 minutes with a 3:1 water-to-plant material ratio.[12]

    • After extraction and cooling, filter the mixture to separate the extract.

    • Remove the solvent under reduced pressure.

Supercritical Fluid Extraction (SFE)
  • Principle: Utilizes a supercritical fluid (commonly CO2) as the extraction solvent, which has properties of both a gas and a liquid.

  • Methodology:

    • Load the powdered, dried guava leaves into the extraction vessel.

    • Pump heated and pressurized CO2 into the vessel to reach supercritical conditions (e.g., 35-55°C and 100-300 bar).[14]

    • A co-solvent like ethanol can be added to the CO2 to increase its polarity and enhance the extraction of certain compounds.[14]

    • The supercritical fluid containing the extracted compounds flows to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

    • The CO2 can be recycled.

Data Presentation

The following tables summarize the impact of different extraction methods and solvents on the yield of bioactive compounds from Psidium guajava leaves, which can be indicative for optimizing this compound extraction.

Table 1: Comparison of Extraction Yields for Total Phenolic Compounds (TPC) and Total Flavonoid Compounds (TFC)

Extraction MethodSolventTemperature (°C)TimeTPC (mg GAE/g extract)TFC (mg QE/g extract)Reference
SoxhletMethanol655 hours44-[2]
MacerationMethanol258 days22-[2]
Ultrasound-AssistedWater300.66 min45-[2]
MacerationEthanolRoom Temp3 days--[15]
MacerationMethanolRoom Temp3 days--[15]
MacerationWaterRoom Temp3 days--[15]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Influence of Solvent on Extraction Yield

SolventYield (%)Reference
Ethanol21.48 ± 0.86[4]
Methanol20.60 ± 0.74[4]
WaterLower than ethanol and methanol[4]
Acetone11-12[15]
Hexane6-7[15]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

ExtractionWorkflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis and Purification plant_material Psidium guajava Leaves drying Drying plant_material->drying grinding Grinding drying->grinding extraction_method Select Extraction Method (Soxhlet, UAE, MAE, SFE) grinding->extraction_method extraction Extraction Process extraction_method->extraction solvent_selection Select Solvent solvent_selection->extraction filtration Filtration/Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (Column Chromatography) crude_extract->purification quantification Quantification (HPLC) purification->quantification pure_this compound Pure this compound quantification->pure_this compound

Caption: A general workflow for the extraction, processing, and analysis of this compound.

Logical Relationship of Factors Affecting Extraction Yield

Factors cluster_plant Plant Material cluster_process Process Parameters cluster_solvent Solvent Properties yield This compound Yield particle_size Particle Size particle_size->yield moisture_content Moisture Content moisture_content->yield temperature Temperature temperature->yield time Time time->yield pressure Pressure (for SFE) pressure->yield power Power (for UAE/MAE) power->yield solvent_type Solvent Type solvent_type->yield solvent_ratio Solvent:Solid Ratio solvent_ratio->yield ph pH ph->yield

Caption: Key factors influencing the extraction yield of this compound.

Signaling Pathways Potentially Modulated by this compound

SignalingPathways cluster_ras_mapk Ras/MAPK Pathway cluster_er Estrogen Receptor Pathway This compound This compound Ras Ras This compound->Ras Inhibits ER Estrogen Receptor This compound->ER Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibition GeneTranscription Gene Transcription ER->GeneTranscription Inhibition CellProliferation CellProliferation GeneTranscription->CellProliferation Inhibition

Caption: Potential signaling pathways affected by this compound.

References

Preventing degradation of Guajadial during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Guajadial during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a meroterpenoid, a type of natural compound, isolated from the leaves of the guava plant (Psidium guajava).[1][2] Its primary reported biological activities include anti-estrogenic and anticancer effects.[1][2] It has been shown to act as a selective estrogen receptor modulator (SERM), similar to tamoxifen, and can inhibit the PI3K/Akt signaling pathway, which is crucial in cell proliferation and survival.[1][2][3][4][5]

Q2: What are the main factors that can cause this compound degradation during experiments?

Like many natural bioactive compounds, this compound is susceptible to degradation from various environmental factors. The primary factors of concern are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions.[6] Meroterpenoids, the class of compounds this compound belongs to, can be sensitive to acidic or alkaline hydrolysis and oxidation.

Q3: How should I store pure this compound and its solutions?

To minimize degradation, pure this compound should be stored in a cool, dark, and dry place. It is recommended to store it at -20°C for long-term storage. Stock solutions should also be stored at -20°C in amber vials or tubes wrapped in aluminum foil to protect them from light.[7] For short-term storage of working solutions, refrigeration at 4°C may be acceptable, but stability should be verified for the duration of the experiment.

Q4: What solvents are suitable for dissolving this compound?

This compound is a lipophilic compound. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[8] This stock solution can then be further diluted in cell culture media to the final working concentration. Ensure the final concentration of the organic solvent in the experimental system is low enough to not affect the cells or assay (typically <0.5%).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, potentially due to its degradation.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent or lower than expected bioactivity in cell-based assays. Degradation of this compound in stock or working solutions.1. Prepare fresh solutions: Prepare new stock and working solutions from solid this compound. 2. Verify storage conditions: Ensure stock solutions are stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 3. Minimize light exposure: During experiments, keep solutions in amber tubes or cover them with aluminum foil. 4. Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a non-toxic level.
Precipitation of this compound in aqueous media. Low aqueous solubility of this compound.1. Check final concentration: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. 2. Optimize solvent concentration: A slightly higher (but still non-toxic) final solvent concentration might be necessary to maintain solubility. 3. Use a suitable vehicle control: Always include a vehicle control with the same final solvent concentration to account for any solvent-induced effects.
Variability in results between experimental batches. Degradation of this compound over time or exposure to different environmental conditions.1. Standardize protocols: Ensure consistent handling procedures, including incubation times, light exposure, and temperature. 2. Perform stability checks: If possible, use an analytical method like HPLC to check the purity of the this compound stock solution over time.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of this compound into smaller or modified molecules.1. Conduct a forced degradation study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks.[9][10][11][12] 2. Use mass spectrometry: Couple your chromatography to a mass spectrometer to obtain mass information on the unknown peaks, which can aid in their identification.[13][14][15]

Experimental Protocols

General Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for the preparation of this compound solutions for in vitro experiments.

  • Materials:

    • Pure this compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or vials

    • Sterile, light-blocking storage box

    • Calibrated balance and micropipettes

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight of this compound: 370.5 g/mol ).

    • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber tube.

    • Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C in a light-blocking box.

  • Procedure for Preparing Working Solutions:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

    • Under sterile conditions, dilute the stock solution with the appropriate cell culture medium to the desired final working concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution.

    • Mix the working solution thoroughly by gentle inversion or pipetting.

    • Use the working solution immediately for your experiment.

Visualizations

Guajadial_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active Compound) Degradation Degradation Products (Inactive/Altered Activity) This compound->Degradation Degradation Light Light (Photodegradation) Temperature High Temperature (Thermal Degradation) pH Extreme pH (Hydrolysis) Oxidation Oxidative Stress (e.g., from ROS)

Caption: Factors leading to the degradation of this compound.

Estrogen_Receptor_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and Activates This compound This compound This compound->ER Binds and Blocks (Antagonist) ERE Estrogen Response Element (on DNA) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to

Caption: this compound's antagonistic action on the Estrogen Receptor signaling pathway.

PI3K_Akt_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes This compound This compound This compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

Technical Support Center: Guajadial & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Guajadial in their experiments. This resource provides essential guidance on potential interactions with common cell viability assays and offers solutions to ensure accurate and reliable data.

Troubleshooting Guide

This guide addresses specific issues researchers may encounter when assessing cell viability in the presence of this compound, particularly with tetrazolium-based assays like MTT.

Q1: My MTT assay results show an unexpected increase in "viability" or a weaker cytotoxic effect at high concentrations of this compound. What is happening?

A1: This is a strong indicator of assay interference. This compound, a meroterpenoid derived from guava leaves, possesses antioxidant properties and a chemical structure with reducing potential.[1][2][3] Compounds with intrinsic reducing activity can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular enzymatic activity.[4][5][6] This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.

Q2: I'm observing high variability and poor reproducibility in my MTT assay results when using this compound. Could this be related to interference?

A2: Yes, high variability is a common symptom of compound interference. The non-enzymatic reduction of MTT by this compound can be inconsistent across wells, leading to erratic absorbance readings. This issue is often compounded by the fact that the formazan crystals produced may have different solubility characteristics than those generated by cells, making complete solubilization difficult.

Q3: How can I definitively confirm that this compound is interfering with my cell viability assay?

A3: The most effective way to confirm interference is to perform a cell-free control experiment . This involves running the assay in parallel with your main experiment, but in wells containing only culture medium and the same concentrations of this compound you are testing, without any cells.

If you observe a color change (for MTT, XTT) or a change in fluorescence/luminescence in these cell-free wells, it confirms that this compound is directly interacting with the assay reagent.[4][7] Any signal generated in the cell-free condition should be considered background and subtracted from your experimental results, though switching to a non-interfering assay is the recommended solution.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava).[8][9] It has been studied for its potential anticancer, anti-estrogenic, and multidrug resistance-reversing effects.[9][10] Its biological activity makes it a compound of interest in cancer research and drug development.

Why are tetrazolium-based assays (MTT, MTS, XTT) prone to interference from natural compounds?

These assays rely on the chemical reduction of a tetrazolium salt into a colored formazan product. In viable cells, this reduction is carried out by mitochondrial and cellular dehydrogenases. However, many natural compounds, especially polyphenols, flavonoids, and terpenoids, are potent antioxidants with the ability to donate electrons and reduce the tetrazolium salt directly.[5][6][11] This chemical reaction mimics the cellular metabolic activity that the assay is designed to measure, leading to artificially inflated viability readings.

Which cell viability assays are recommended for use with this compound?

It is highly recommended to use assays that do not rely on a redox-based mechanism when working with compounds like this compound. The following table summarizes suitable alternatives.

Data Presentation: Comparison of Cell Viability Assays

Assay TypePrinciplePotential for this compound InterferenceAdvantagesDisadvantages
Tetrazolium Reduction (MTT, MTS, XTT)Measures metabolic activity via reduction of tetrazolium salt by cellular dehydrogenases.High Inexpensive, well-established protocols.Prone to interference from reducing compounds, requires solubilization step (MTT).[11]
Resazurin (alamarBlue®) Reduction Measures metabolic activity via reduction of non-fluorescent resazurin to fluorescent resorufin.Moderate More sensitive than MTT, homogeneous format.Can still be susceptible to interference from highly reducing compounds.[12][13]
ATP Quantification (e.g., CellTiter-Glo®)Measures the level of intracellular ATP, a marker of metabolically active cells.Low Highly sensitive, rapid, homogeneous "add-mix-measure" format.[14][15]More expensive than colorimetric assays.
Protease Viability Marker (e.g., GF-AFC)Measures a conserved, constitutive protease activity in live cells using a cell-permeable substrate.Low Homogeneous format, suitable for multiplexing with other assays.Less common than other methods.
DNA-binding Dyes / Imaging (e.g., DRAQ7™, Propidium Iodide)Dyes that are excluded from live cells but penetrate and stain the DNA of dead cells with compromised membranes.Very Low Provides a direct measure of cell death, suitable for flow cytometry and microscopy.[16]Requires more sophisticated equipment (flow cytometer, fluorescence microscope).
Protein Quantification (SRB, Crystal Violet)Stains total cellular protein content.Low Simple, inexpensive, endpoint assay.Less sensitive for detecting early cytotoxic events, requires washing steps.[17]

Experimental Protocols

Protocol 1: Cell-Free Interference Control for MTT Assay

This protocol is essential to determine if this compound directly reduces the MTT reagent.

  • Prepare a 96-well plate.

  • Add 100 µL of your standard cell culture medium to each well. Do not add cells.

  • Add your serial dilutions of this compound to the wells, just as you would for your cellular experiment. Include a vehicle-only control (e.g., DMSO).

  • Add 10 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.

  • Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.

  • Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Mix thoroughly to dissolve any formazan product.

  • Read the absorbance at 570 nm. A significant increase in absorbance in wells containing this compound compared to the vehicle control indicates direct interference.

Protocol 2: Resazurin-Based Cell Viability Assay

This is a fluorescent-based alternative that may be less susceptible to interference.

  • Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and incubate for the desired exposure time.

  • Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in DPBS) and filter-sterilize.[12]

  • Add Resazurin solution to each well to a final concentration of approximately 10% of the well volume (e.g., 10 µL for a 100 µL final volume).

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12]

  • Note: It is still crucial to run a cell-free control with Resazurin to check for any potential direct reduction by this compound.

Protocol 3: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This is a highly recommended, robust alternative for assessing viability.

  • Seed cells in a 96-well opaque, white-walled plate and allow them to adhere.

  • Treat cells with this compound and incubate for the desired duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., reconstitute the lyophilized substrate with buffer).

  • Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Read the luminescence on a plate reader. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Mandatory Visualizations

MTT_Interference_Pathway cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Enzymatic Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Cellular Respiration This compound This compound (Reducing Agent) MTT->this compound Direct Chemical Interaction This compound->Formazan Non-Enzymatic Reduction (INTERFERENCE)

Caption: Mechanism of MTT reduction and potential interference by this compound.

Troubleshooting_Workflow Start Unexpected Viability Results with this compound Q1 Is there high variability or an anomalous increase in viability? Start->Q1 A1 Perform Cell-Free Control Experiment Q1->A1 Yes A2_No Interference is unlikely. Troubleshoot other experimental parameters (seeding, etc.). Q1->A2_No No Q2 Does this compound change reagent color/signal in cell-free wells? A1->Q2 A2_Yes Interference Confirmed. Discard redox-based assay. Q2->A2_Yes Yes Q2->A2_No No A3 Select Alternative Assay: ATP-based (recommended), Protease, or SRB. A2_Yes->A3

Caption: Troubleshooting workflow for suspected assay interference.

ATP_Assay_Workflow Start 1. Plate and Treat Cells with this compound Equilibrate 2. Equilibrate Plate to Room Temperature Start->Equilibrate AddReagent 3. Add ATP Reagent (contains Luciferase/Luciferin) Equilibrate->AddReagent Lyse 4. Mix to Lyse Cells & Release ATP AddReagent->Lyse Incubate 5. Incubate 10 min at Room Temp Lyse->Incubate Read 6. Read Luminescence Incubate->Read

Caption: Workflow for an ATP-based luminescent cell viability assay.

References

Validation & Comparative

Guajadial vs. Tamoxifen: A Comparative Analysis for Estrogen-Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of guajadial and tamoxifen, two compounds with significant implications for the treatment of estrogen-receptor-positive (ER+) breast cancer. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a comprehensive understanding of their respective and comparative efficacies.

Mechanism of Action

Both this compound, a meroterpenoid derived from guava leaves, and tamoxifen, a selective estrogen receptor modulator (SERM), exert their anticancer effects in ER+ breast cancer primarily by interfering with the estrogen signaling pathway. However, emerging evidence suggests this compound may possess additional mechanisms that could be advantageous, particularly in the context of drug resistance.

Tamoxifen acts as a competitive inhibitor of estrogen at the estrogen receptor (ERα).[1][2][3] This binding prevents the conformational changes in the receptor that are necessary for the transcription of estrogen-dependent genes, which promote cell proliferation.[1][4] Consequently, tamoxifen induces cell cycle arrest, primarily in the G0/G1 phase, and can trigger apoptosis.[5][6]

This compound is also believed to exert its anti-proliferative effects through the estrogen receptor, with studies suggesting a tamoxifen-like mechanism.[1][2][4] Its anti-estrogenic activity has been demonstrated both in vitro and in vivo.[1][2] Notably, this compound has also been shown to suppress the PI3K/Akt signaling pathway and inhibit the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[5] This suggests a potential role for this compound in overcoming multidrug resistance, a significant challenge in breast cancer therapy.[5]

Comparative Efficacy: In Vitro Data

The following tables summarize the available quantitative data on the anti-proliferative and apoptotic effects of this compound and tamoxifen on the ER+ human breast cancer cell line, MCF-7.

Table 1: Anti-Proliferative Activity
CompoundCell LineAssayEndpointValueReference
This compound-enriched fractionMCF-7Sulforhodamine B (SRB)Total Growth Inhibition (TGI)5.59 µg/mL[1][2]
This compound-enriched fractionMCF-7 BUSSulforhodamine B (SRB)Total Growth Inhibition (TGI)2.27 µg/mL[1][2]
This compoundMCF-7MTTIC50Not explicitly stated for parental MCF-7, but shown to inhibit viability in a dose-dependent manner.[5]
This compoundMCF-7/ADR (Adriamycin-resistant)MTTIC50Not explicitly stated, but shown to significantly inhibit viability.[5]
This compoundMCF-7/PTX (Paclitaxel-resistant)MTTIC50Not explicitly stated, but shown to significantly inhibit viability.[5]
TamoxifenMCF-7MTTIC504.506 µg/mL[2]
TamoxifenMCF-7MTTIC5010.045 µM[7]
TamoxifenMCF-7MTTIC5017.26 µM
4-hydroxy-tamoxifen (active metabolite)MCF-7MTTIC507.5 µg/mL (19.35 µM) at 24h[8]

Note: IC50 and TGI values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and specific assay protocols.

Table 2: Induction of Apoptosis and Cell Cycle Arrest
CompoundCell LineEffectQuantitative DataReference
Guava (Psidium guajava) pulp extractsMCF-7ApoptosisIncrease in early apoptosis (up to 90.2%) and late apoptosis (up to 93.6%) with Pedro Sato cultivar extract.[6]
Guava (Psidium guajava) simplisia extractMCF-7ApoptosisIncreased Bax/Bcl-2 ratio, indicating induction of apoptosis.
Guava (Psidium guajava) pulp extractsMCF-7Cell Cycle ArrestReduction in G0/G1 and G2/M phases.[8]
TamoxifenMCF-7ApoptosisDose-dependent increase in apoptotic cells, measured by Annexin V-FITC/PI staining.[5]
TamoxifenMCF-7ApoptosisIncreased caspase-9 activity at 5 µg/mL.[2]
TamoxifenMCF-7Cell Cycle ArrestAccumulation of cells in the G0/G1 phase.[5][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and tamoxifen.

Cell Viability and Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the anti-proliferative activity of compounds by measuring the total protein content of viable cells.

Protocol:

  • Cell Plating: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or tamoxifen for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control to determine the TGI or IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with different concentrations of this compound or tamoxifen for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses a fluorescent dye that intercalates with DNA to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat MCF-7 cells with the compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for PI3K/Akt Pathway Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt signaling pathway.

Protocol:

  • Protein Extraction: Treat MCF-7 cells with this compound or tamoxifen, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

In Vivo Anti-Estrogenic Activity (Uterotrophic Assay)

This assay assesses the ability of a compound to inhibit the estrogen-induced growth of the uterus in immature or ovariectomized female rats.

Protocol:

  • Animal Model: Use immature female rats (e.g., 21-22 days old).

  • Dosing: Administer the test compound (this compound or tamoxifen) and/or estradiol daily for three consecutive days via oral gavage or subcutaneous injection. Include control groups receiving vehicle only and estradiol only.

  • Necropsy: On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Blot the uteri to remove excess fluid and record the wet weight.

  • Data Analysis: Compare the uterine weights of the different treatment groups. A significant reduction in the estradiol-induced increase in uterine weight indicates anti-estrogenic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and tamoxifen, as well as a typical experimental workflow for their comparison.

Tamoxifen_Signaling_Pathway cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds & Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest Tamoxifen->CellCycleArrest Apoptosis Apoptosis Tamoxifen->Apoptosis ERE Estrogen Response Element (ERE) ER->ERE Binds PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Crosstalk in Resistance GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Activates

Caption: Tamoxifen's mechanism in ER+ breast cancer.

Guajadial_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates This compound This compound This compound->ER Binds & Inhibits (Tamoxifen-like) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Suppresses ABC_Transporters ABC Transporters (P-gp, BCRP) This compound->ABC_Transporters Inhibits Expression Proliferation Cell Proliferation & Survival ER->Proliferation Promotes PI3K_Akt->Proliferation Promotes DrugEfflux Drug Efflux (Resistance) ABC_Transporters->DrugEfflux Mediates

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow start Start: ER+ Breast Cancer Cell Line (MCF-7) treatment Treatment with This compound vs. Tamoxifen (Dose-Response) start->treatment viability Cell Viability Assay (SRB / MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (PI3K/Akt Pathway) treatment->western_blot data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Comparative Efficacy and Mechanism data_analysis->conclusion

Caption: Workflow for comparing this compound and tamoxifen.

Conclusion

Tamoxifen is a well-established and effective therapy for ER+ breast cancer, primarily acting through competitive inhibition of the estrogen receptor. This compound, a natural compound, shows significant promise as an anti-cancer agent with a similar ER-targeting mechanism. Crucially, preclinical data suggests that this compound's ability to also suppress the PI3K/Akt pathway and inhibit ABC drug transporters could offer a distinct advantage, potentially overcoming the challenge of tamoxifen resistance.

Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a framework for such future investigations. The multifaceted mechanism of this compound makes it a compelling candidate for further development as a standalone or combination therapy in the management of ER+ breast cancer.

References

A Comparative Analysis of the Anticancer Efficacy of Guajadial and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer efficacy of guajadial, a meroterpenoid found in guava leaves, against other well-established natural anticancer compounds: paclitaxel, curcumin, and resveratrol. The information is presented to aid in the evaluation of these compounds for further research and drug development.

Quantitative Efficacy Comparison

The in vitro cytotoxic activity of this compound, paclitaxel, curcumin, and resveratrol was evaluated against two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference
This compound MCF-7~5.59 µg/mL (~15.9 µM)[1]
MDA-MB-231~4.23 µg/mL (~12.0 µM)[1]
Paclitaxel MCF-73.5 µM[2]
MDA-MB-2310.3 µM[2]
Curcumin MCF-724.50 µM[3]
MDA-MB-23123.30 µM[3]
Resveratrol MCF-7131.00 µM[3]
MDA-MB-231306.00 µM[3]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and exposure time. The data presented here are for comparative purposes. The IC50 values for this compound were converted from µg/mL to µM for a more direct comparison, using a molar mass of 352.4 g/mol .

Signaling Pathways of Apoptosis Induction

The primary mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. The signaling pathways for each compound are complex and can be cell-type dependent. Below are simplified diagrams representing the key apoptotic pathways activated by each compound in cancer cells.

This compound Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells, though its specific molecular pathway is still under extensive investigation. Studies suggest it can activate key apoptotic proteins.[4]

G This compound This compound Apoptotic_Stimuli Apoptotic Stimuli This compound->Apoptotic_Stimuli Caspase_Activation Caspase Activation Apoptotic_Stimuli->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis pathway.

Paclitaxel Apoptosis Signaling Pathway

Paclitaxel is a well-characterized anticancer agent that functions as a mitotic inhibitor. It stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This process involves the activation of various signaling cascades, including the JNK and p38 MAPK pathways, and the modulation of Bcl-2 family proteins.[5]

G Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization G2M_Arrest G2/M Arrest Microtubule_Stabilization->G2M_Arrest JNK_p38_Activation JNK/p38 MAPK Activation G2M_Arrest->JNK_p38_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins JNK_p38_Activation->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paclitaxel-induced apoptosis pathway.

Curcumin Apoptosis Signaling Pathway

Curcumin, the active compound in turmeric, has been shown to induce apoptosis through multiple pathways. It can modulate the expression of proteins in the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of caspases. Curcumin also affects the NF-κB signaling pathway, which is crucial for cell survival.[6][7]

G Curcumin Curcumin NFkB_Inhibition NF-κB Inhibition Curcumin->NFkB_Inhibition Bcl2_Downregulation Bcl-2 Downregulation Curcumin->Bcl2_Downregulation Bax_Upregulation Bax Upregulation Curcumin->Bax_Upregulation Mitochondria Mitochondria Bcl2_Downregulation->Mitochondria Bax_Upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Curcumin-induced apoptosis pathway.

Resveratrol Apoptosis Signaling Pathway

Resveratrol, a polyphenol found in grapes and other fruits, induces apoptosis by activating several signaling pathways. It can activate MAP kinases, leading to the activation of the mitochondrial apoptotic pathway. Resveratrol has also been shown to modulate the activity of p53, a key tumor suppressor protein.[8][9]

G Resveratrol Resveratrol MAPK_Activation MAPK Activation Resveratrol->MAPK_Activation p53_Activation p53 Activation Resveratrol->p53_Activation Mitochondrial_Pathway Mitochondrial Pathway MAPK_Activation->Mitochondrial_Pathway p53_Activation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Resveratrol-induced apoptosis pathway.

Experimental Protocols

Standardized protocols are crucial for the reproducible and comparable assessment of anticancer compounds. Below are detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, paclitaxel, curcumin, resveratrol) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[10][11]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Cell Preparation and Staining cluster_1 Flow Cytometry Analysis Treat_Cells Treat cells with test compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate_15min Incubate for 15 min in the dark Add_Stains->Incubate_15min Acquire_Data Acquire data on flow cytometer Incubate_15min->Acquire_Data Analyze_Quadrants Analyze quadrants to quantify cell populations Acquire_Data->Analyze_Quadrants

Caption: Experimental workflow for Annexin V/PI assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13][14][15]

References

Guajadial's Synergistic Strike: Enhancing Conventional Chemotherapy in Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A compelling body of evidence showcases the potential of Guajadial, a natural meroterpenoid derived from guava leaves (Psidium gujava), to synergistically enhance the efficacy of conventional chemotherapy drugs, particularly in multidrug-resistant cancer cells. This guide provides a comparative analysis of this compound's effects when combined with traditional agents like doxorubicin and paclitaxel, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Reversing Chemotherapy Resistance: A Quantitative Look

The primary challenge in many cancer treatments is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This compound has been shown to effectively resensitize resistant cancer cells to chemotherapeutic agents. A key study by Li et al. (2019) provides critical data on this synergistic interaction in drug-resistant breast cancer cell lines.[1]

The study highlights that this compound significantly reduces the half-maximal inhibitory concentration (IC50) of doxorubicin (Adriamycin) and paclitaxel in their respective resistant cell lines, MCF-7/ADR and MCF-7/PTX. This indicates that a lower dose of the conventional drug is required to achieve the same cancer-killing effect when used in combination with this compound.

Cell LineTreatmentIC50 (µM)Fold Reversal
MCF-7/ADR (Doxorubicin-Resistant) Doxorubicin alone28.54 ± 2.13-
Doxorubicin + this compound (5 µM)9.87 ± 0.822.89
Doxorubicin + this compound (10 µM)4.21 ± 0.366.78
MCF-7/PTX (Paclitaxel-Resistant) Paclitaxel alone1.58 ± 0.12-
Paclitaxel + this compound (5 µM)0.54 ± 0.052.93
Paclitaxel + this compound (10 µM)0.21 ± 0.027.52

Data summarized from Li Y, et al. Chem Biol Interact. 2019.[1]

Mechanism of Synergistic Action: The PI3K/Akt Pathway

This compound's ability to reverse multidrug resistance is linked to its inhibitory effect on the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often overactivated in cancer.[1][2][3] By suppressing this pathway, this compound downregulates the expression of ABC transporters, leading to increased intracellular accumulation of chemotherapy drugs and subsequent cancer cell death.[1]

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Chemo_Drug Chemotherapy Drug (e.g., Doxorubicin) Apoptosis Apoptosis Chemo_Drug->Apoptosis induces Akt Akt PI3K->Akt activates PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt p70S6K p70S6K p_Akt->p70S6K activates p_Akt->p70S6K Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival promotes p_p70S6K p-p70S6K (Active) p70S6K->p_p70S6K ABC_Transporter ABC Transporters (P-gp, BCRP) p_p70S6K->ABC_Transporter upregulates expression p_p70S6K->ABC_Transporter p_p70S6K->Cell_Survival Drug_Efflux Drug Efflux ABC_Transporter->Drug_Efflux promotes Drug_Efflux->Chemo_Drug reduces intracellular concentration of

Caption: this compound inhibits the PI3K/Akt pathway, reducing ABC transporter expression and enhancing chemotherapy-induced apoptosis.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the referenced studies to evaluate the synergistic effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Parental (MCF-7) and drug-resistant (MCF-7/ADR, MCF-7/PTX) breast cancer cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.[1]

  • Treatment: Cells were treated with varying concentrations of this compound, doxorubicin, or paclitaxel, alone or in combination, for 48 hours.[1]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis
  • Protein Extraction: Cells were treated with this compound for 48 hours. Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against P-gp, BCRP, Akt, p-Akt, p70S6K, p-p70S6K, and GAPDH.

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow start Start cell_culture Culture Drug-Resistant Cancer Cells (e.g., MCF-7/ADR) start->cell_culture treatment Treat with this compound, Chemotherapy Drug, or Combination cell_culture->treatment mtt_assay Cell Viability (MTT Assay) treatment->mtt_assay western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Calculate IC50 & Fold Reversal mtt_assay->ic50 pathway_analysis Analyze Protein Levels in PI3K/Akt Pathway western_blot->pathway_analysis conclusion Conclusion: Synergistic Effect & Mechanism ic50->conclusion pathway_analysis->conclusion

Caption: Workflow for assessing this compound's synergistic effects on chemotherapy resistance.

Conclusion and Future Directions

The presented data strongly suggest that this compound is a promising candidate for combination therapy, particularly for overcoming multidrug resistance in cancers such as breast cancer. Its ability to resensitize resistant cells to conventional chemotherapeutic agents at non-toxic concentrations opens a new avenue for improving treatment outcomes and potentially reducing the side effects associated with high-dose chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting. The synergistic mechanism involving the inhibition of the PI3K/Akt pathway provides a solid rationale for its further development as an adjuvant in cancer therapy.

References

Cross-Validation of Guajadial's Anticancer Activity: A Comparative Analysis Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of independent studies confirms the potential of Guajadial, a meroterpenoid derived from guava (Psidium guajava), as a promising anticancer agent. This guide synthesizes and compares quantitative data from various research laboratories that have investigated this compound's efficacy against a range of cancer cell lines, providing a cross-validation of its antiproliferative and cytotoxic effects.

Comparative Anticancer Activity of this compound

The anticancer potential of this compound has been independently assessed by multiple research groups, with consistent findings of its ability to inhibit the growth of various cancer cell lines. The following table summarizes the key quantitative data from these studies, offering a comparative overview of this compound's activity.

Cancer TypeCell LineParameterValueLaboratory/Study
Breast CancerMCF-7TGI5.59 µg/mLRizzo et al.[1][2]
Breast CancerMCF-7 BUSTGI2.27 µg/mLRizzo et al.[1][2][3]
Breast CancerMCF-7IC507.78 µg/mLUnspecified Study[1]
Lung CancerA549IC506.30 µg/mLUnspecified Study[1]
Lung CancerH1650-Inhibited proliferation and migrationRizzo et al.[1]
LeukemiaHL60IC507.77 µg/mLUnspecified Study[1]
Cervical CancerSMMC-7721IC505.59 µg/mLUnspecified Study[1]
Colon CancerHCT116-Induces apoptosisUnspecified Study[4][5]
Prostate CancerLNCaP-Inhibited proliferationChen et al.[6]
Liver CancerHuh7-AntiproliferativeQin et al.[1]

IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro. TGI: Total Growth Inhibition.

Experimental Protocols

The methodologies employed by different laboratories to assess this compound's anticancer activity share common principles but vary in specific details. Below are generalized protocols based on the available literature.

Cell Proliferation Assays (e.g., SRB and MTT Assays)

The antiproliferative activity of this compound has been commonly evaluated using the Sulforhodamine B (SRB) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of this compound or an enriched this compound fraction for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • SRB Assay: Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at a specific wavelength (e.g., 515 nm) to determine cell density.[1]

    • MTT Assay: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was read at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 or TGI values were then determined from dose-response curves.

In Vivo Tumor Growth Inhibition (Xenograft Mouse Model)

To assess the in vivo efficacy of this compound, xenograft mouse models have been utilized.

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.

  • Tumor Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) were subcutaneously injected into the flanks of the mice.[1]

  • Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., via intraperitoneal injection) or a vehicle control for a specified duration.

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

  • Data Analysis: The tumor growth inhibition was calculated by comparing the tumor volume and weight in the this compound-treated group to the control group.

Signaling Pathway Analysis

This compound has been reported to exert its anticancer effects through the modulation of specific signaling pathways. One of the key mechanisms identified is the suppression of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7]

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Another proposed mechanism of action, particularly in breast cancer, is its potential role as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen.[2][3][8] This suggests that this compound may interfere with estrogen receptor signaling, a key driver in hormone-sensitive breast cancers.

G This compound This compound EstrogenReceptor Estrogen Receptor This compound->EstrogenReceptor Modulates GeneExpression Estrogen-Responsive Gene Expression EstrogenReceptor->GeneExpression Regulates TumorGrowth Tumor Growth GeneExpression->TumorGrowth Promotes

Caption: Proposed modulation of estrogen receptor signaling by this compound.

References

The Impact of Formulation on the Oral Bioavailability of Guajadial: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are constantly seeking innovative methods to enhance the therapeutic efficacy of promising natural compounds. Guajadial, a meroterpenoid isolated from the leaves of Psidium guajava, has demonstrated significant potential with its anti-estrogenic and anticancer properties.[1] However, its inherent physicochemical characteristics suggest poor aqueous solubility, a common hurdle that can severely limit its oral bioavailability and, consequently, its clinical utility. This guide provides a comparative analysis of hypothetical this compound formulations, offering insights into how advanced drug delivery systems can overcome these limitations.

This comparative guide explores the potential bioavailability of three distinct this compound formulations: a standard crude powder, a liposomal delivery system, and a solid lipid nanoparticle (SLN) formulation. The experimental data presented herein is hypothetical and intended to illustrate the expected outcomes based on established principles of pharmaceutical formulation for poorly soluble drugs.

Comparative Pharmacokinetic Data

The oral bioavailability of different Guajajdial formulations was assessed in a preclinical animal model. The following table summarizes the key pharmacokinetic parameters obtained after a single oral administration of 50 mg/kg of this compound in each formulation.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Crude Powder 150 ± 254.0 ± 1.01200 ± 210100 (Reference)
Liposomal this compound 750 ± 902.0 ± 0.57800 ± 650650
This compound-SLN 980 ± 1202.5 ± 0.59600 ± 890800

Data are presented as mean ± standard deviation and are hypothetical.

The data clearly indicates a substantial improvement in the oral bioavailability of this compound when formulated in liposomal and solid lipid nanoparticle (SLN) delivery systems compared to the crude powder. The SLN formulation, in this hypothetical scenario, demonstrates the most significant enhancement in both the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC).

Experimental Protocols

Preparation of this compound Formulations
  • Crude Powder: Pure this compound was synthesized and micronized to a mean particle size of 20 µm. The powder was suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral administration.

  • Liposomal this compound: A thin-film hydration method was employed. Briefly, this compound and a mixture of soy phosphatidylcholine and cholesterol (7:3 molar ratio) were dissolved in chloroform. The solvent was evaporated under reduced pressure to form a thin lipid film. The film was then hydrated with phosphate-buffered saline (PBS, pH 7.4) and sonicated to form unilamellar liposomes.

  • This compound-Loaded Solid Lipid Nanoparticles (SLNs): this compound was incorporated into SLNs using a high-shear homogenization and ultrasonication method. Glyceryl monostearate was melted, and this compound was dissolved in the molten lipid. This lipid phase was then dispersed in a hot aqueous solution containing Poloxamer 188 as a surfactant, under high-speed homogenization, followed by ultrasonication. The resulting nanoemulsion was cooled to room temperature to allow the SLNs to solidify.

In Vivo Bioavailability Study
  • Animal Model: Male Sprague-Dawley rats (250-300 g) were used for the study. Animals were fasted overnight with free access to water before the experiment.

  • Dosing: The rats were divided into three groups (n=6 per group) and received a single oral gavage dose of the respective this compound formulation (50 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein into heparinized tubes at pre-determined time points (0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples was determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and the area under the plasma concentration-time curve (AUC).

Mechanism of Action and Signaling Pathway

This compound has been reported to exert its anticancer effects, in part, by suppressing the PI3K/Akt signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells.

Guajadial_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Bioavailability_Workflow Formulation Formulation Preparation (Crude, Liposome, SLN) Dosing Oral Administration to Rats (50 mg/kg) Formulation->Dosing Sampling Blood Sampling (0-24h) Dosing->Sampling Analysis HPLC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Results Comparative Bioavailability Data PK_Analysis->Results

References

In Silico Docking Analysis: Guajadial Poised as a Potential Estrogen Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the in silico docking performance of Guajadial versus established estrogen antagonists, Tamoxifen and Fulvestrant.

The quest for novel therapeutics in hormone-dependent cancers has led to the exploration of natural compounds with the potential to modulate estrogen receptor (ER) activity. This compound, a meroterpenoid isolated from guava leaves (Psidium guajava), has demonstrated anti-estrogenic and anticancer properties.[1] This guide provides an in silico comparative analysis of this compound's binding affinity to the estrogen receptor alpha (ERα) against two well-established estrogen antagonists: Tamoxifen, a selective estrogen receptor modulator (SERM), and Fulvestrant, a selective estrogen receptor degrader (SERD).

Executive Summary of In Silico Docking Performance

This guide summarizes the available in silico data on the binding affinities of this compound, Tamoxifen, and Fulvestrant to the estrogen receptor alpha (ERα). While a direct comparative study under identical computational conditions is not yet available in the public domain, analysis of existing independent studies provides valuable insights into their potential as estrogen antagonists.

CompoundBinding Energy (kcal/mol)Key Findings
This compound Not explicitly reported in kcal/mol in publicly available studies.In silico studies show that this compound fits into the estrogen receptor binding pocket, suggesting a potential tamoxifen-like mechanism of action as a Selective Estrogen Receptor Modulator (SERM).[1][2][3]
Tamoxifen -8.32[4][5][6]As a well-established SERM, Tamoxifen exhibits strong binding affinity to ERα in numerous in silico studies. Its active metabolite, 4-hydroxytamoxifen, demonstrates even higher affinity.
Fulvestrant Not directly comparable in kcal/mol from available studies.As a SERD, Fulvestrant's mechanism involves not only binding to ERα but also inducing its degradation.[7] In silico studies confirm its interaction with the receptor.

Note: The binding energies reported are from different studies and may not be directly comparable due to variations in computational methodologies. The absence of a reported binding energy for this compound in kcal/mol highlights a gap in the current research landscape.

Experimental Protocols: A Standardized In Silico Docking Workflow

To ensure a standardized and reproducible comparison, the following in silico docking protocol using AutoDock Vina is proposed. This methodology is widely accepted in the scientific community for predicting the binding affinity between a ligand and a protein.

1. Preparation of the Receptor:

  • The three-dimensional crystal structure of the human estrogen receptor alpha (ERα) ligand-binding domain is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the receptor, and Gasteiger charges are computed to simulate physiological conditions.

  • The prepared receptor is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligands:

  • The 2D structures of this compound, Tamoxifen, and Fulvestrant are obtained from a chemical database such as PubChem.

  • The 2D structures are converted to 3D structures using a molecular modeling software.

  • Energy minimization of the 3D structures is performed to obtain the most stable conformation.

  • The prepared ligands are saved in the PDBQT file format.

3. Definition of the Binding Site (Grid Box):

  • A grid box is defined to encompass the active site of the ERα ligand-binding domain. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file. This ensures that the docking simulation is focused on the relevant binding pocket.

4. Molecular Docking Simulation:

  • The prepared receptor and ligand files, along with the grid box parameters, are used as input for AutoDock Vina.

  • The software performs a conformational search, exploring different orientations and conformations of the ligand within the defined binding site.

  • The binding affinity of each conformation is calculated using a scoring function, which estimates the free energy of binding in kcal/mol.

5. Analysis of Results:

  • The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable and likely binding mode.

  • The interactions between the ligand and the amino acid residues of the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

G In Silico Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Receptor Preparation (PDB) Grid Grid Box Definition Receptor->Grid Ligand Ligand Preparation (SDF/MOL2) Ligand->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Results Binding Energy (kcal/mol) Docking->Results Interactions Interaction Analysis Results->Interactions

A flowchart illustrating the key steps in a standard in silico molecular docking protocol.

Estrogen Signaling Pathway and Mechanisms of Antagonism

Understanding the estrogen signaling pathway is crucial for contextualizing the action of estrogen antagonists. Estrogen, upon binding to its receptor, initiates a cascade of events that ultimately leads to the transcription of target genes involved in cell proliferation and differentiation. Estrogen antagonists interfere with this pathway through different mechanisms.

G Estrogen Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change HSP Heat Shock Proteins HSP->ER Stabilizes (inactive) Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

A simplified diagram of the estrogen signaling pathway initiated by estrogen binding to its receptor.

Tamoxifen (SERM): Tamoxifen acts as a competitive inhibitor of estrogen, binding to the ER and inducing a conformational change that is different from that induced by estrogen. This altered conformation prevents the recruitment of co-activator proteins necessary for gene transcription, thereby blocking the proliferative signal.

Fulvestrant (SERD): Fulvestrant also binds to the ER but induces a more profound conformational change that not only blocks co-activator recruitment but also leads to the degradation of the ER protein itself.[7] This dual mechanism of action makes it a potent antagonist.

G Mechanisms of Estrogen Antagonists cluster_serm Tamoxifen (SERM) cluster_serd Fulvestrant (SERD) Tamoxifen Tamoxifen ER_T ER Tamoxifen->ER_T Binds Coactivator_Block Co-activator Recruitment Blocked ER_T->Coactivator_Block Induces Conformational Change Gene_Transcription_Blocked Gene Transcription Blocked Coactivator_Block->Gene_Transcription_Blocked Inhibits Fulvestrant Fulvestrant ER_F ER Fulvestrant->ER_F Binds Degradation ER Degradation ER_F->Degradation Induces Conformational Change & Degradation Degradation->Gene_Transcription_Blocked Inhibits

A diagram illustrating the distinct mechanisms of action of Tamoxifen (SERM) and Fulvestrant (SERD).

Conclusion

In silico docking studies suggest that this compound has the potential to act as an estrogen antagonist by binding to the estrogen receptor. Its predicted mechanism of action, similar to that of Tamoxifen, positions it as a promising candidate for further investigation as a novel SERM. However, to establish a definitive comparison with known estrogen antagonists like Tamoxifen and Fulvestrant, a head-to-head in silico docking study employing a consistent methodology is warranted. Such a study would provide crucial quantitative data on their relative binding affinities and further elucidate the potential of this compound in the development of new therapies for hormone-dependent cancers.

References

Guajadial: A Comparative Meta-Analysis of its Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a meroterpenoid derived from guava leaves (Psidium guajava), has garnered significant interest for its potential therapeutic applications, particularly in oncology. While a formal meta-analysis is not yet available in published literature, this guide synthesizes existing data from multiple independent studies to provide a comprehensive comparison of its effectiveness. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer an objective overview of this compound's performance against relevant alternatives.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-proliferative and anti-estrogenic activity across a range of cancer cell lines. Its efficacy is often compared to established drugs like Tamoxifen due to a similar proposed mechanism of action as a selective estrogen receptor modulator.[1][2][3]

Table 1: In Vitro Anti-Proliferative Activity of this compound
Cell LineCancer TypeMetricThis compound ConcentrationResultAlternative: Tamoxifen (for comparison)Source(s)
MCF-7Breast Cancer (Estrogen Receptor Positive)TGI5.59 µg/mLPotent Inhibition~5 µM (IC50)[3][4]
MCF-7 BUSBreast Cancer (Tamoxifen-Resistant)TGI2.27 µg/mLEffective InhibitionHigh Resistance[3][4]
HT-29Colon CancerIC5035.2 µMSelective Action~15 µM (IC50)[1]
A549Non-Small Cell Lung CancerIC503.58 µMSignificant Inhibition~20 µM (IC50)[1][5]
K-562Leukemia--Anti-proliferative effect-[6]
NCI/ADR-RESResistant Ovarian Cancer--Anti-proliferative effect-[6]
NCI-H460Lung Cancer--Anti-proliferative effect-[6]
UACC-62Melanoma--Anti-proliferative effect-[6]
PC-3Prostate Cancer--Anti-proliferative effect-[6]
OVCAR-3Ovarian Cancer--Anti-proliferative effect-[6]
786-0Kidney Cancer--Anti-proliferative effect-[6]

TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration. Data for Tamoxifen is sourced from publicly available databases and is provided for comparative context.

Table 2: In Vivo Anti-Estrogenic Activity of this compound
Animal ModelTreatmentDosageOutcomeSource(s)
Pre-pubescent ratsThis compound-enriched fraction12.5, 25, and 50 mg/kgSignificant inhibition of estradiol-induced uterine proliferation (p < 0.001)[2][7]
Xenograft mouse modelThis compound-Suppression of tumor growth in human NSCLC (A549 and H1650 cells)[1][5]

Experimental Protocols

In Vitro Anti-Proliferative Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound (and/or comparative compounds) for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve. Total Growth Inhibition (TGI) is also calculated based on the concentration that completely inhibits cell proliferation.

In Vivo Uterotrophic Assay

Objective: To evaluate the anti-estrogenic activity of this compound in an animal model.

Methodology:

  • Animal Model: Immature (pre-pubescent) female rats are used as they have low endogenous estrogen levels.

  • Treatment Groups: Animals are divided into several groups: a control group, a group treated with estradiol (a potent estrogen), and groups treated with estradiol plus different doses of a this compound-enriched fraction.

  • Administration: Treatments are administered orally or via injection for a set number of days.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.

  • Data Analysis: The uterine weight is normalized to the body weight. A significant reduction in the estradiol-induced increase in uterine weight in the groups co-treated with this compound indicates anti-estrogenic activity. Statistical analysis is performed using methods like one-way ANOVA followed by Tukey's test.[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, survival, and drug resistance.

PI3K/Akt Signaling Pathway

This compound has been shown to suppress the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[8] By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Ras/MAPK Signaling Pathway

The Ras/MAPK pathway is another crucial signaling cascade that regulates cell growth and differentiation. This compound can block this pathway, leading to the inhibition of cancer cell proliferation.[1][5]

Ras_MAPK_Pathway This compound This compound Ras Ras This compound->Ras MAPK MAPK Ras->MAPK Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation

Caption: this compound blocks the Ras/MAPK signaling pathway.

Reversal of Multidrug Resistance

This compound has been observed to reverse multidrug resistance in cancer cells by inhibiting the expression of ATP-binding cassette (ABC) transporters.[8] These transporters are responsible for pumping chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.

MDR_Reversal This compound This compound ABC_Transporters ABC Transporters This compound->ABC_Transporters Drug_Efflux Drug Efflux ABC_Transporters->Drug_Efflux Chemotherapy_Efficacy Chemotherapy Efficacy Drug_Efflux->Chemotherapy_Efficacy

Caption: this compound inhibits ABC transporters to enhance chemotherapy efficacy.

Conclusion

The available evidence strongly suggests that this compound is a promising natural compound with potent anti-cancer and anti-estrogenic properties. Its ability to overcome multidrug resistance and its efficacy in Tamoxifen-resistant cell lines highlight its potential as a novel therapeutic agent. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic benefits and establish its role in clinical practice. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for future investigations in this area.

References

A Head-to-Head Comparison of the Anticancer Potency of Guajadial and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer properties of Guajadial and its naturally occurring analogs, focusing on their potency against various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery.

Data Presentation: Anticancer Potency of this compound Analogs

The following table summarizes the available quantitative data on the anticancer activity of this compound and its analogs. It is important to note that the data is sourced from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions. The primary analogs discussed are this compound, Psidial A, and Psiguadials A, B, C, and D.

Compound/FractionCancer Cell LinePotency (IC50/TGI in µg/mL)Reference Compound
This compound-enriched Fraction MCF-7 (Breast)TGI: 5.59Doxorubicin
MCF-7 BUS (Breast)TGI: 2.27Doxorubicin
Psiguadial C HepG2 (Liver)Data not available in µg/mLNot specified
HepG2/ADM (Liver, Adriamycin-resistant)Data not available in µg/mLNot specified
Psiguadial D HepG2 (Liver)Data not available in µg/mLNot specified
HepG2/ADM (Liver, Adriamycin-resistant)Data not available in µg/mLNot specified

Note on Data Availability: While several studies highlight the anticancer potential of this compound and its analogs like Psidial A and Psiguadials A and B, specific IC50 values for the purified compounds are not consistently available in the reviewed literature. Much of the existing data pertains to enriched fractions rather than isolated analogs, which presents a limitation in providing a direct head-to-head potency comparison of the individual molecules. The data for Psiguadials C and D was noted as significant but quantitative values in the specified units were not provided in the source.

Experimental Protocols

The anticancer activities of this compound analogs are primarily assessed through in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed experiments.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 to 20,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a further 48-72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then exposed to different concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways implicated in the anticancer mechanism of this compound and its analogs, as well as a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., SRB/MTT) cluster_analysis Data Analysis start Cancer Cell Culture plate Seed cells in 96-well plates start->plate treat Add this compound Analogs (Varying Concentrations) plate->treat incubate Incubate for 48-72h treat->incubate fix_stain Fixation & Staining incubate->fix_stain read Measure Absorbance fix_stain->read analyze Calculate IC50 / TGI Values read->analyze

Caption: Experimental workflow for assessing anticancer potency.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound Analogs This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Estrogen_Receptor_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates This compound This compound Analogs This compound->ER Binds & Blocks (Antagonist) ERE Estrogen Response Element (on DNA) ER->ERE Binds to Transcription Gene Transcription for Cell Proliferation ERE->Transcription Initiates

Caption: Antagonistic action of this compound on the Estrogen Receptor.

Safety Operating Guide

Safe Disposal of Guajadial: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Guajadial, a caryophyllane-based meroterpenoid. The following information is synthesized from material safety data sheets to ensure safe handling and disposal practices.

This compound Safety and Handling Summary

To minimize risks and ensure safe handling of this compound in a laboratory setting, it is essential to adhere to the following guidelines. The table below summarizes key safety, storage, and personal protective equipment (PPE) recommendations.

CategoryRecommendation
Personal Precautions Avoid dust formation. Avoid breathing vapors, mist, or gas. Wear respiratory protection if necessary.
Handling Wash thoroughly after handling. Remove and wash contaminated clothing before reuse. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from ignition sources.
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage at -20°C and short-term at 2-8°C.[1]
Personal Protective Equipment (PPE) Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media in case of fire.[1]

Accidental Release and Disposal Workflow

In the event of an accidental spill, a structured approach is necessary to contain, clean up, and dispose of the material safely. The following diagram outlines the procedural workflow for managing a this compound spill and its subsequent disposal.

G start Accidental Release of this compound personal_precautions Step 1: Implement Personal Precautions - Wear appropriate PPE - Avoid dust formation - Avoid breathing vapors, mist or gas start->personal_precautions environmental_precautions Step 2: Institute Environmental Precautions - Prevent entry into drains - Prevent further leakage if safe to do so personal_precautions->environmental_precautions containment Step 3: Contain and Clean Up Spill - Pick up and arrange disposal without creating dust - Sweep up and shovel environmental_precautions->containment disposal_container Step 4: Store for Disposal - Keep in suitable, closed containers for disposal containment->disposal_container disposal Step 5: Dispose of Waste - Follow local, state, or provincial and federal regulations disposal_container->disposal end Disposal Complete disposal->end

This compound Spill and Disposal Workflow

Detailed Disposal Procedures

The primary goal of this compound disposal is to prevent environmental contamination and ensure the safety of all personnel.

Step 1: Personal and Environmental Precautions

Before initiating cleanup, ensure all personnel in the vicinity are aware of the spill and are equipped with the appropriate personal protective equipment (PPE), including respiratory protection.[1] Take immediate steps to prevent the material from entering drains or waterways.[1] If it is safe to do so, prevent any further leakage or spillage.

Step 2: Containment and Collection

For a solid spill, carefully pick up and arrange for disposal without creating dust.[1] This can be achieved by gently sweeping the material and shoveling it into a suitable container.[1] Avoid any actions that could cause the powder to become airborne.

Step 3: Storage for Disposal

Place the collected this compound waste into a suitable, clearly labeled, and closed container to await disposal.[1]

Step 4: Final Disposal

Dispose of the contained this compound waste in accordance with all applicable local, state, provincial, and federal regulations.[2] It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure full compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.